RU 58642
Description
Properties
CAS No. |
143782-63-2 |
|---|---|
Molecular Formula |
C15H11F3N4O2 |
Molecular Weight |
336.27 g/mol |
IUPAC Name |
4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H11F3N4O2/c1-14(2)12(23)22(13(24)21(14)6-5-19)10-4-3-9(8-20)11(7-10)15(16,17)18/h3-4,7H,6H2,1-2H3 |
InChI Key |
ZVWXHSNUBLIKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CC#N)C2=CC(=C(C=C2)C#N)C(F)(F)F)C |
Appearance |
Solid powder |
Other CAS No. |
143782-63-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxo-1-imidazolidineacetonitrile RU 58642 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of RU 58642 on the Androgen Receptor: A Technical Guide
Executive Summary: RU 58642 is a non-steroidal anti-androgen (NSAA) notable for its exceptionally high binding affinity and specificity for the androgen receptor (AR).[1][2] Derived from nilutamide, it functions as a potent competitive antagonist, effectively inhibiting androgen-mediated signaling.[2][3] Its high potency, surpassing that of other well-known anti-androgens like flutamide and bicalutamide both in vitro and in vivo, has established it as a critical tool for scientific research into androgen receptor function and androgen-dependent pathologies.[1][4] This document provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-androgenic effects, presents its quantitative pharmacological profile, details relevant experimental protocols, and visualizes the key pathways involved.
Introduction to Androgen Receptor Signaling
The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[5] In its unligated state, AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to endogenous androgens, such as dihydrotestosterone (DHT), the AR undergoes a critical conformational change. This transformation triggers the dissociation of HSPs, receptor dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating the transcription of genes responsible for cell proliferation and survival.[5] Dysregulation of this pathway is a primary driver in the development and progression of prostate cancer.
Anti-androgens are compounds that prevent androgens from mediating their biological effects through the AR.[6] this compound is a pure, non-steroidal anti-androgen that acts as a direct competitive inhibitor at the receptor level.[3]
Core Mechanism of Action of this compound
The anti-androgenic activity of this compound is a multi-step process initiated by its high-affinity binding to the androgen receptor.
Competitive Binding to the AR Ligand-Binding Domain
This compound directly competes with endogenous androgens, like testosterone and DHT, for binding to the ligand-binding pocket (LBP) of the androgen receptor.[3][6] The compound exhibits a strong and highly selective affinity for the AR, with negligible binding to other steroid hormone receptors such as the estrogen, progesterone, or glucocorticoid receptors.[7] This high affinity is a key factor in its superior potency compared to other NSAAs.[4]
Induction of an Antagonistic Receptor Conformation
Upon binding this compound, the androgen receptor adopts a distinct conformational state that is different from the one induced by an agonist.[8] Studies using limited proteolytic digestion have shown that anti-androgen binding stabilizes a different receptor fragment compared to agonist binding, indicating a significant structural alteration, particularly in the hinge region of the receptor.[8] This antagonistic conformation is fundamental to its inhibitory action as it prevents the necessary structural arrangements required for subsequent steps in AR activation.
Inhibition of Nuclear Translocation and DNA Binding
The conformational change induced by this compound impairs the efficient nuclear translocation of the androgen receptor. While some second-generation anti-androgens are known to explicitly impair AR nuclear localization, the primary mechanism for classic competitive antagonists like this compound is the formation of a transcriptionally inactive complex.[9] This altered complex is unable to effectively recognize and bind to AREs on the DNA, thereby preventing the activation of androgen-dependent genes.[6]
Altered Co-regulator Recruitment
The final step in AR-mediated transcription is the recruitment of a suite of co-activator proteins. The distinct, antagonistic conformation of the AR when bound to this compound creates a surface that is not conducive to the binding of essential co-activators.[9] Instead, it may facilitate the recruitment of co-repressor proteins, leading to the active suppression of gene transcription. This blockade of co-activator interaction ensures that even if the AR complex were to interact with DNA, the transcriptional machinery would not be assembled, resulting in a potent silencing of androgen signaling.
Quantitative Pharmacological Profile
The potency of this compound has been quantified through various in vitro and in vivo experiments.
In Vitro Binding Affinity and Selectivity
The binding affinity of this compound for the androgen receptor is significantly high. The table below presents its relative binding affinity (RBA) in comparison to the natural ligand, testosterone, and its selectivity over other steroid receptors.
| Compound | Androgen Receptor (AR) | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Testosterone | 100% | N/A | N/A | N/A | N/A |
| This compound | 46% | <0.1% | <0.1% | <0.1% | <0.1% |
| Data sourced from a comparative analysis of androgen receptor ligands.[7] RBA values are expressed as a percentage relative to the reference ligand for each receptor. |
In Vivo Anti-Androgenic Potency
In vivo studies in rat models have demonstrated the superior potency of this compound in reducing the weight of androgen-dependent tissues, such as the prostate and seminal vesicles.
| Compound | Route | Potency Relative to Reference Compounds |
| This compound | Oral | 3-30 times more potent |
| This compound | Subcutaneous | 3-100 times more potent |
| Reference compounds include flutamide, nilutamide, and bicalutamide.[1] A significant decrease in prostate weight was observed at doses as low as 0.3 mg/kg.[1][10] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on several key experimental protocols.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the androgen receptor.
-
Objective: To calculate the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the AR.
-
Materials:
-
Source of AR: Cytosolic extracts from rat prostate tissue or recombinant human AR protein.
-
Radioligand: [³H]-Metribolone (R1881), a high-affinity synthetic androgen.
-
Test Compound: this compound at serially diluted concentrations.
-
Wash Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation Cocktail.
-
-
Protocol:
-
A constant concentration of AR protein and [³H]-R1881 is incubated in a series of tubes.
-
Increasing concentrations of unlabeled this compound are added to the tubes to compete for binding with the radioligand. A control for non-specific binding is included using a high concentration of unlabeled androgen.
-
The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.
-
Bound and free radioligand are separated, typically using dextran-coated charcoal, which adsorbs the free [³H]-R1881.
-
The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is quantified using a liquid scintillation counter.
-
The IC50 value (concentration of this compound that inhibits 50% of specific [³H]-R1881 binding) is determined from the resulting competition curve.
-
Western Blotting for AR Protein Levels
This technique can be used to assess whether an anti-androgen affects the stability and leads to the degradation of the AR protein.
-
Objective: To measure changes in total AR protein levels in cells following treatment with this compound.
-
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-AR antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Loading Control Antibody: Anti-β-actin or Anti-GAPDH.
-
Chemiluminescent substrate.
-
-
Protocol:
-
LNCaP cells are cultured and treated with this compound (e.g., 1-10 µM) or vehicle control for various time points (e.g., 4, 8, 24 hours).
-
Cells are harvested and lysed. Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with the primary anti-AR antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The membrane is stripped and re-probed for a loading control to ensure equal protein loading. AR band intensity is normalized to the loading control.
-
In Vivo Anti-androgenic Activity (Hershberger Assay)
This bioassay evaluates the ability of a test compound to inhibit the growth-promoting effects of androgens on accessory sex tissues in castrated male rats.
-
Objective: To assess the in vivo anti-androgenic activity of this compound.
-
Protocol:
-
Peripubertal male rats are castrated.
-
After a recovery period, the animals are divided into groups.
-
One group receives a vehicle control. Another group receives a standardized dose of an androgen (e.g., testosterone propionate) to stimulate tissue growth.
-
Other groups receive the same dose of testosterone propionate administered concurrently with various doses of this compound (e.g., via oral gavage or subcutaneous injection).
-
After a set treatment period (e.g., 7-10 days), the animals are euthanized.
-
Androgen-sensitive tissues, including the ventral prostate, seminal vesicles, and levator ani muscle, are carefully dissected and weighed.
-
The ability of this compound to inhibit the testosterone-induced weight increase of these tissues is calculated, providing a measure of its anti-androgenic potency.
-
Visualized Pathways and Workflows
The following diagrams illustrate the key molecular pathways and experimental workflows described.
Caption: Agonist (DHT) binding activates the AR, leading to nuclear translocation and gene transcription.
Caption: this compound competitively binds AR, inducing an inactive state that represses transcription.
Caption: Workflow diagram illustrating the key steps of a competitive radioligand binding assay.
Conclusion
This compound is a highly potent and selective non-steroidal androgen receptor antagonist. Its mechanism of action is centered on its ability to competitively bind to the AR's ligand-binding domain, which induces an inactive receptor conformation. This structural change prevents the canonical steps of AR activation, including efficient nuclear translocation, DNA binding, and the recruitment of co-activator proteins, ultimately resulting in the repression of androgen-dependent gene transcription. The well-characterized pharmacological profile and potent in vivo activity make this compound an invaluable reference compound and research tool for investigating the AR signaling axis in both physiological and pathological contexts.
References
- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU-58642 - Wikipedia [en.wikipedia.org]
- 3. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 6. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU-58642 [medbox.iiab.me]
- 8. Mechanism of antiandrogen action: conformational changes of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Stat5a/b enhances proteasomal degradation of androgen receptor liganded by antiandrogens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Discovery and Development of RU 58642
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of RU 58642, a potent non-steroidal antiandrogen (NSAA). Developed by Roussel Uclaf, this compound emerged as a high-affinity ligand for the androgen receptor (AR), demonstrating significant potential in preclinical studies for androgen-dependent conditions. This document details its history, mechanism of action, synthesis, and the experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to offer a thorough resource for researchers in the field of androgen-related drug discovery.
Introduction
The quest for potent and selective modulators of the androgen receptor (AR) has been a cornerstone of research in androgen-dependent pathologies, ranging from prostate cancer to dermatological conditions like androgenetic alopecia. In the 1990s, the French pharmaceutical company Roussel Uclaf was at the forefront of developing novel non-steroidal antiandrogens (NSAAs). Among the promising compounds that emerged from their research was this compound.
This compound, chemically known as 4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a derivative of nilutamide.[1][2] It was identified as a compound with a remarkably high and specific affinity for the androgen receptor.[3][4] Early investigations highlighted its potential as a topical treatment for androgenetic alopecia (male-pattern baldness), a condition driven by the action of androgens on hair follicles.[2] However, its development did not progress past the initial trial stages.[2] This guide aims to consolidate the available technical information on this compound, providing a detailed account of its discovery and developmental history.
History and Development
The development of this compound was part of Roussel Uclaf's broader research program in the late 1980s and early 1990s focused on creating potent and selective non-steroidal antiandrogens. This program aimed to improve upon existing antiandrogens like flutamide and nilutamide. The research strategy at Roussel-Uclaf involved a multi-step process beginning with in vitro assays to screen for high-affinity AR binders, followed by in vivo studies to assess antiandrogenic activity.[5]
While a precise timeline for the development of this compound is not publicly available, the primary publication detailing its pharmacological profile appeared in 1998, suggesting its discovery and preclinical evaluation occurred in the preceding years.[3] The compound was investigated for its potential in treating androgen-dependent skin disorders.[5] A controlled study on its analogue, RU 58841, for hair growth on balding scalp grafts was published in 1997, indicating the timeframe of Roussel Uclaf's interest in this area.[6]
Despite its promising preclinical profile, the development of this compound was discontinued. The exact reasons for this have not been officially disclosed, but it is known that development did not proceed beyond initial trial stages for androgenetic alopecia.[2] The challenges in developing topical treatments for hair loss, including issues with compliance, perceived efficacy, and side effects, may have contributed to this decision.[7]
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. In androgen-responsive tissues, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT). DHT binds to the ligand-binding domain of the AR in the cytoplasm, leading to a conformational change, dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-dependent genes that regulate cell growth, differentiation, and function.
This compound, due to its high affinity for the AR, competes with endogenous androgens like DHT for binding to the receptor's ligand-binding pocket. By occupying this site without inducing the necessary conformational changes for receptor activation, this compound prevents the downstream signaling cascade, thereby inhibiting the expression of androgen-regulated genes.
Synthesis
The synthesis would likely begin with the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a source of the dimethyl-substituted carbon, such as acetone cyanohydrin, to form an intermediate α-aminonitrile. This intermediate would then undergo cyclization, possibly through reaction with an isocyanate or a related precursor, to form the hydantoin ring. The final step would involve the N-alkylation of the hydantoin with a cyanomethyl group to yield this compound.
Quantitative Data
The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA, %) vs. Testosterone | Receptor Specificity (RBA, %) |
| Androgen Receptor | Estrogen Receptor | |
| Testosterone | 100 | - |
| This compound | 46 | <0.1 |
| Hydroxyflutamide | 0.8 | - |
| Nilutamide | 0.8 | - |
| Bicalutamide | 1.8 | - |
Data sourced from a comparative analysis of androgen receptor ligands.[4]
Table 2: In Vivo Anti-androgenic Activity in Rats
| Compound | Route of Administration | Potency vs. Reference Compounds (Reduction in Prostate Weight) | Lowest Effective Dose (Significant Decrease in Prostate Weight) |
| This compound | Oral | 3-30 times more potent than flutamide, nilutamide, and bicalutamide | 0.3 mg/kg |
| Subcutaneous | 3-100 times more potent than flutamide, nilutamide, and bicalutamide | 0.3 mg/kg |
Data from the pharmacological profile of this compound.[3][8]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Protocol Outline:
-
Preparation of Cytosol: Ventral prostates are excised from castrated male rats (e.g., Sprague-Dawley) 24 hours post-castration. The tissue is homogenized in a low-salt buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) and centrifuged at high speed (e.g., 30,000 x g) to obtain the cytosol fraction containing the androgen receptors.[3]
-
Competitive Binding: Aliquots of the prostate cytosol are incubated with a fixed concentration of a radiolabeled androgen, typically [³H]-Metribolone (R1881), and varying concentrations of the unlabeled test compound (this compound) or reference compounds.[1][3] Incubation is carried out at 4°C for an extended period (e.g., 16-20 hours) to reach equilibrium.[9][10]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.[9][10]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference androgen like testosterone or R1881.
In Vivo Anti-androgenic Activity Assay (Hershberger Assay Adaptation)
This in vivo assay evaluates the ability of a compound to antagonize the effects of an androgen on the growth of androgen-dependent tissues in castrated male rats. The protocol described for this compound is an adaptation of the standardized Hershberger bioassay.[3][11]
Protocol Outline:
-
Animal Model: Immature male rats (e.g., Sprague-Dawley) are castrated.[11]
-
Treatment Groups: The castrated rats are divided into several groups:
-
Vehicle control (castrated, no treatment)
-
Androgen control (castrated + testosterone propionate)
-
Test groups (castrated + testosterone propionate + varying doses of this compound)
-
-
Dosing: Testosterone propionate is administered subcutaneously to stimulate the growth of androgen-dependent tissues. This compound is administered either orally or subcutaneously for a set duration (e.g., 10 consecutive days).[3]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Androgen-dependent tissues, primarily the ventral prostate and seminal vesicles, are carefully dissected and weighed.[3][11]
-
Data Analysis: The weights of the prostate and seminal vesicles from the test groups are compared to those of the androgen control group. A statistically significant reduction in tissue weight indicates anti-androgenic activity. The dose-response relationship is analyzed to determine the potency of the compound.
Conclusion
This compound stands as a testament to the drug discovery efforts of Roussel Uclaf in the field of non-steroidal antiandrogens. Its high affinity and selectivity for the androgen receptor, coupled with its potent in vivo activity, positioned it as a promising candidate for the treatment of androgen-dependent disorders. Although its development was not pursued to market, the data gathered on this compound have contributed to the broader understanding of structure-activity relationships for androgen receptor antagonists. This technical guide has synthesized the available information on its discovery, mechanism of action, synthesis, and preclinical evaluation, providing a valuable resource for researchers and professionals in the ongoing development of novel therapies targeting the androgen receptor signaling pathway.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. A Political History of RU-486 - Biomedical Politics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. RU-58642 [medbox.iiab.me]
- 5. How the study of the biological activities of antiandrogens can be oriented towards the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A controlled study of the effects of RU58841, a non-steroidal antiandrogen, on human hair production by balding scalp grafts maintained on testosterone-conditioned nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Replacement of surgical castration by GnRH-inhibition or Leydig cell ablation in the male rat Hershberger antiandrogen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
RU 58642: A Technical Overview of its Binding Affinity for the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 58642 is a non-steroidal antiandrogen (NSAA) that exhibits a strong and selective affinity for the androgen receptor (AR).[1][2] This high affinity makes it a potent antagonist of androgen action, and it has been a subject of interest for its potential therapeutic applications in androgen-dependent conditions. This technical guide provides an in-depth overview of the binding characteristics of this compound to the androgen receptor, including available quantitative data, detailed experimental protocols for binding assays, and a visualization of the associated signaling pathways.
Androgen Receptor Subtypes and this compound Binding
The concept of traditional receptor subtypes with distinct ligand-binding affinities is not entirely applicable to the androgen receptor in the same way it is for other nuclear receptors. The androgen receptor is encoded by a single gene. However, several splice variants of the AR have been identified, with some, such as AR-V7, lacking the ligand-binding domain (LBD). These truncated variants are constitutively active and, therefore, do not bind to ligands like this compound in the conventional sense. The available binding affinity data for this compound pertains to the full-length androgen receptor.
Quantitative Binding Affinity Data
The following table summarizes the relative binding affinity of this compound for the androgen receptor compared to the natural ligand, testosterone.
| Compound | Relative Binding Affinity (RBA) (%) | Reference Compound |
| Testosterone | 100 | - |
| This compound | 46 | Testosterone |
Note: A lower RBA percentage indicates a lower binding affinity compared to the reference compound.
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The binding affinity of compounds like this compound for the androgen receptor is typically determined using competitive binding assays. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. Below is a detailed, generalized protocol for a whole-cell androgen receptor competitive binding assay.
Principle
This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a known high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) from the receptor in a cellular context.
Materials
-
Cells: A cell line endogenously or recombinantly expressing the human androgen receptor (e.g., LNCaP, PC-3 AR+).
-
Radioligand: [3H]-Mibolerone or [3H]-R1881 (a synthetic androgen).
-
Test Compound: this compound.
-
Unlabeled Competitor: High concentration of a known non-radiolabeled androgen (e.g., Dihydrotestosterone - DHT) for determining non-specific binding.
-
Assay Buffer: Appropriate cell culture medium or buffer (e.g., DMEM with 0.1% BSA).
-
Scintillation Fluid.
-
Multi-well plates (e.g., 96-well).
-
Scintillation counter.
Experimental Workflow
References
In Vitro Pharmacological Profile of RU-58642: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-58642 is a non-steroidal antiandrogen (NSAA) that has demonstrated high potency and specificity for the androgen receptor (AR).[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of RU-58642, including its binding affinity for the androgen receptor, its functional activity in cell-based assays, and detailed experimental protocols for key in vitro studies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.
Quantitative Data
The in vitro activity of RU-58642 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA, %) vs. Testosterone | Reference |
| RU-58642 | High (Specific value not publicly available) | [3] |
| Testosterone | 100 | [3] |
| Hydroxyflutamide | Lower than RU-58642 | [3] |
| Bicalutamide | Lower than RU-58642 | [3] |
| Nilutamide | Lower than RU-58642 | [3] |
Note: While the precise RBA for RU-58642 is not detailed in the available literature, it is consistently reported to have a higher binding affinity for the androgen receptor than other non-steroidal antiandrogens like hydroxyflutamide, bicalutamide, and nilutamide.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro experiments used to characterize the pharmacological profile of RU-58642.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-Metribolone (R1881) (radiolabeled synthetic androgen)
-
Test compound (RU-58642)
-
Wash buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Cytosol: Prepare a cytosolic fraction from rat ventral prostates by homogenization and ultracentrifugation to isolate the soluble proteins containing the androgen receptors.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]-R1881 in the presence of increasing concentrations of the test compound (RU-58642) or a known competitor (unlabeled R1881 for determining non-specific binding).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C overnight).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Androgen-Dependent Gene Expression Assay (Luciferase Reporter Assay)
This functional assay measures the ability of a compound to antagonize the androgen-induced expression of a reporter gene in a cell-based system.
Materials:
-
A suitable mammalian cell line (e.g., PC-3, LNCaP)
-
Expression vector for the human androgen receptor (if the cell line does not endogenously express it)
-
Luciferase reporter vector containing an androgen-responsive element (ARE) upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium (phenol red-free)
-
Dihydrotestosterone (DHT) or another androgen agonist
-
Test compound (RU-58642)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the androgen receptor expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Hormone Deprivation: After transfection, incubate the cells in a hormone-deprived medium (e.g., containing charcoal-stripped fetal bovine serum) for 24-48 hours to minimize the influence of endogenous androgens.
-
Treatment: Treat the cells with a fixed concentration of an androgen agonist (e.g., DHT) to induce luciferase expression, either alone or in the presence of increasing concentrations of the test compound (RU-58642). Include a vehicle control (agonist only) and a negative control (no agonist).
-
Incubation: Incubate the cells for a further 24-48 hours to allow for gene expression and protein synthesis.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number. Plot the percentage of inhibition of androgen-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Androgen Receptor Antagonism by RU-58642
Caption: Mechanism of RU-58642 as an androgen receptor antagonist.
Experimental Workflow for In Vitro Pharmacological Profiling
Caption: Workflow for determining the in vitro pharmacological profile.
References
- 1. Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rationalized Approach to Design and Discover Novel Non-steroidal Derivatives through Computational Aid for the Treatment of Prostate Cancer - Kumar - Current Computer-Aided Drug Design [jdigitaldiagnostics.com]
- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
In Vivo Antiandrogenic Activity of RU 58642: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 58642 is a non-steroidal antiandrogen (NSAA) that has demonstrated potent and specific activity in preclinical in vivo models. As a pure antiandrogen, it competitively inhibits the binding of androgens to the androgen receptor (AR), thereby blocking the downstream signaling pathways responsible for androgen-dependent gene expression. This technical guide provides a comprehensive overview of the in vivo antiandrogenic properties of this compound, including its effects on androgen-sensitive tissues, its mechanism of action, and detailed experimental methodologies relevant to its study.
Data Presentation
The following tables summarize the key quantitative data on the in vivo antiandrogenic activity of this compound, primarily derived from studies in rats.
Table 1: Effect of this compound on Prostate Weight in Castrated Rats Supplemented with Testosterone Propionate
| Administration Route | Dose (mg/kg) | Observation | Reference |
| Oral & Subcutaneous | 0.3 | Significant decrease in prostate weight | [1] |
Table 2: Relative Potency of this compound Compared to Other Non-Steroidal Antiandrogens in Intact Rats (Based on Prostate Weight Reduction)
| Administration Route | Potency vs. Reference Compounds* | Reference |
| Oral | 3-30 times more potent | [1] |
| Subcutaneous | 3-100 times more potent | [1] |
*Reference compounds include flutamide, nilutamide, and bicalutamide.[1]
Table 3: Effect of this compound on Androgen-Dependent Tissues and Hormonal Levels in Intact Male Rats
| Dose Range (mg/kg/day) | Effect on Prostate and Seminal Vesicle Weights | Effect on Serum Testosterone Levels | Mechanism of Hormonal Effect | Reference |
| 1 to 30 | Significant reduction | Dramatic increase | Blocks feedback regulation of Luteinizing Hormone (LH) release | [2] |
Experimental Protocols
The in vivo antiandrogenic activity of this compound has been primarily evaluated using the Hershberger bioassay in rats. This standardized assay assesses the ability of a substance to compete with the effects of a known androgen on androgen-dependent tissues.
Hershberger Bioassay for Antiandrogenic Activity
This protocol is based on the OECD Test Guideline 441.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley strain).[1]
-
Sex: Male.
-
Condition: Peripubertal, castrated. Castration is performed to minimize endogenous androgen levels.
2. Experimental Groups:
-
Vehicle Control: Castrated rats receiving the vehicle only.
-
Testosterone Propionate (TP) Control: Castrated rats receiving a stimulatory dose of TP (e.g., 0.2 or 0.4 mg/kg/day).
-
This compound + TP Treatment Groups: Castrated rats receiving the same dose of TP as the control group, co-administered with various doses of this compound.
3. Administration:
-
Route: Oral gavage or subcutaneous injection.
-
Frequency: Daily for a period of 10 consecutive days.
-
Vehicle: The vehicle for this compound and TP should be appropriate for the route of administration (e.g., corn oil for subcutaneous injection).
4. Endpoints and Measurements:
-
Body Weight: Recorded daily to monitor general health.
-
Organ Weights: At the end of the treatment period (approximately 24 hours after the last dose), animals are euthanized, and the following androgen-sensitive tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Hormone Analysis: Blood samples can be collected for the measurement of serum testosterone and luteinizing hormone (LH) levels by radioimmunoassay.
5. Data Analysis:
-
The weights of the androgen-dependent organs in the this compound + TP treatment groups are compared to the TP control group. A statistically significant decrease in organ weights indicates antiandrogenic activity.
-
Dose-response curves can be generated to determine the potency (e.g., ED50) of this compound.
Mandatory Visualizations
Androgen Receptor Signaling Pathway and Mechanism of this compound Action
Caption: Androgen receptor signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Antiandrogenicity Testing
Caption: Workflow of the Hershberger bioassay for antiandrogenic activity.
References
RU 58642: A Technical Guide to a High-Potency Systemic Antiandrogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 58642 is a non-steroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR).[1] Developed as a third-generation NSAA, it demonstrates significant potential for the treatment of androgen-dependent conditions due to its potent systemic activity when administered orally and subcutaneously.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. All quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this potent antiandrogen.
Introduction
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and progression of various physiological and pathophysiological processes. The androgen receptor (AR), a ligand-activated transcription factor, mediates the effects of androgens.[2] Dysregulation of AR signaling is a key driver in several diseases, most notably prostate cancer. Antiandrogens are a class of drugs that inhibit the action of androgens, primarily by blocking the AR.
This compound emerged as a promising antiandrogen with superior potency compared to first-generation NSAAs like flutamide and nilutamide, and the second-generation drug bicalutamide.[1] Its chemical structure, a cyanomethyl derivative of nilutamide, confers a high binding affinity for the AR.[3][4] This guide delves into the technical details of this compound, providing a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, the binding of androgens to the AR in the cytoplasm induces a conformational change. This change leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR-androgen complex binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of target genes that regulate cell growth, proliferation, and survival.[5][6][7]
This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, thereby preventing the transcription of androgen-dependent genes.
Caption: A simplified workflow for a typical androgen receptor competitive binding assay.
In Vivo Antiandrogenic Efficacy Study (Hershberger Assay)
The Hershberger assay is a short-term in vivo screening method to assess the androgenic or antiandrogenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Objective: To determine the in vivo antiandrogenic potency of this compound.
Materials:
-
Immature, castrated male rats
-
Test compound (this compound)
-
Androgen (e.g., testosterone propionate)
-
Vehicle for administration (e.g., corn oil)
Protocol:
-
Animal Preparation: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: The animals are divided into groups and treated daily for a set period (e.g., 10 days) with:
-
Vehicle control
-
Testosterone propionate (to stimulate tissue growth)
-
Testosterone propionate + varying doses of this compound (administered orally or subcutaneously)
-
-
Necropsy: At the end of the treatment period, the animals are euthanized, and androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani muscle) are carefully dissected and weighed.
-
Data Analysis: The ability of this compound to inhibit the testosterone-induced growth of the target tissues is evaluated. The dose-response relationship is analyzed to determine the potency of this compound relative to other antiandrogens.
Pharmacokinetics and Systemic Activity
Conclusion
This compound stands out as a highly potent, systemically active non-steroidal antiandrogen. Its strong affinity for the androgen receptor translates to significant in vivo efficacy, surpassing that of earlier-generation antiandrogens. The data and experimental protocols outlined in this technical guide provide a solid foundation for understanding the pharmacological profile of this compound. For researchers and drug development professionals, this compound represents a valuable tool for studying androgen receptor biology and a benchmark for the development of new and improved antiandrogen therapies. Further investigation into its detailed pharmacokinetic and safety profiles in higher species would be necessary to fully elucidate its clinical potential.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol | Semantic Scholar [semanticscholar.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. JCI - A functional androgen receptor is not sufficient to allow estradiol to protect bone after gonadectomy in estradiol receptor–deficient mice [jci.org]
- 5. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
Cellular uptake and distribution of RU 58642
An In-depth Technical Guide on the Cellular Uptake and Distribution of RU 58642
Disclaimer: Direct experimental studies on the specific cellular uptake and intracellular distribution of this compound are not extensively available in the public domain. This guide, therefore, provides a detailed overview based on the known physicochemical properties of this compound, the established mechanism of action for nonsteroidal antiandrogens (NSAAs), and general principles of cellular biology and pharmacology. The experimental protocols provided are illustrative and based on standard methodologies for studying small molecule drug candidates.
Introduction
This compound is a potent, nonsteroidal antiandrogen (NSAA) that exhibits high affinity and selectivity for the androgen receptor (AR).[1][2][3] It is a derivative of nilutamide and has been primarily utilized in scientific research to investigate androgen-dependent processes.[1] Understanding the cellular uptake and subsequent intracellular distribution of this compound is critical for elucidating its mechanism of action at a molecular level and for the development of analogous therapeutic agents. This document outlines the presumed cellular transport, intracellular fate, and mechanism of action of this compound, and provides detailed experimental protocols for its investigation.
Physicochemical and Pharmacological Properties
The cellular uptake of a compound is influenced by its physicochemical properties. While extensive data for this compound is not available, its properties can be compared with other relevant NSAAs.
| Property | This compound | Flutamide | Nilutamide | Bicalutamide |
| Molar Mass ( g/mol ) | 336.274[1] | 276.22 | 317.25 | 430.37 |
| Chemical Formula | C15H11F3N4O2[1] | C11H11F3N2O3 | C12H10F3N3O4 | C18H14F4N2O4S |
| Mechanism of Action | AR Antagonist[1] | AR Antagonist[4] | AR Antagonist[2] | AR Antagonist[5] |
| Relative Binding Affinity (RBA) for AR (%) | 46[2] | <0.0057 (active metabolite hydroxyflutamide is 0.8)[2][6] | 0.8[2] | 1.8[2] |
Relative Binding Affinity (RBA) is expressed as a percentage relative to testosterone (100%).
Proposed Cellular Uptake and Distribution
Based on the characteristics of small molecule NSAAs, the cellular uptake of this compound is likely to occur via passive diffusion across the plasma membrane, driven by a concentration gradient. Its development for topical application suggests sufficient lipophilicity to penetrate cellular membranes.[1]
Once inside the cell, this compound is expected to distribute throughout the cytoplasm. Its high affinity for the androgen receptor suggests that its primary intracellular destination is the AR, which resides in the cytoplasm in an unbound state, complexed with heat shock proteins (HSPs).[7]
Mechanism of Action at the Cellular Level
The mechanism of action of this compound is as a competitive antagonist of the androgen receptor.[1] The binding of this compound to the AR is proposed to prevent the conformational changes necessary for the dissociation of HSPs, dimerization of the receptor, and its subsequent translocation into the nucleus.[7][8] Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA, which inhibits the transcription of androgen-dependent genes.[8][9]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in antagonizing the androgen receptor signaling pathway.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the cellular uptake and distribution of this compound.
Protocol 1: Cellular Uptake Kinetics of this compound
Objective: To quantify the rate and extent of this compound uptake into androgen-sensitive cells.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) system
Methodology:
-
Cell Culture: Plate LNCaP cells in 6-well plates and culture until they reach 80-90% confluency.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in serum-free medium.
-
Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
At each time point, rapidly wash the cells three times with ice-cold PBS to stop uptake.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells in each well with a known volume of lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Determine the protein concentration of each lysate for normalization.
-
-
Quantification:
-
Analyze the concentration of this compound in the cell lysates using a validated HPLC-MS method.
-
Generate a standard curve to quantify the amount of this compound.
-
Express the results as the amount of this compound per milligram of total cell protein.
-
Protocol 2: Subcellular Distribution of this compound
Objective: To determine the concentration of this compound in different subcellular compartments.
Materials:
-
Same as Protocol 1
-
Subcellular fractionation kit
Methodology:
-
Cell Culture and Treatment: Culture and treat LNCaP cells with this compound for a predetermined time (e.g., 60 minutes, based on uptake kinetics).
-
Cell Harvesting: Wash the cells with ice-cold PBS and harvest them.
-
Subcellular Fractionation:
-
Perform subcellular fractionation using a commercial kit according to the manufacturer's instructions to separate the cytosolic, nuclear, and membrane fractions.
-
Validate the purity of each fraction using western blotting for marker proteins (e.g., tubulin for cytosol, histone H3 for nucleus).
-
-
Sample Preparation and Quantification:
-
Extract this compound from each fraction.
-
Quantify the concentration of this compound in each fraction using HPLC-MS.
-
Normalize the results to the protein content of each fraction.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the proposed experimental protocols.
Caption: General workflow for studying this compound.
Conclusion
While direct experimental data on the cellular uptake and distribution of this compound is limited, its properties as a nonsteroidal antiandrogen allow for the formulation of a well-grounded hypothesis regarding its cellular behavior. It is presumed to enter cells via passive diffusion and exert its antagonistic effect by binding to the androgen receptor in the cytoplasm, thereby preventing the transcription of androgen-dependent genes. The provided experimental protocols offer a robust framework for the future investigation and validation of these proposed mechanisms, which is essential for the continued development of novel and potent antiandrogen therapies.
References
- 1. RU-58642 - Wikipedia [en.wikipedia.org]
- 2. RU-58642 [medbox.iiab.me]
- 3. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 5. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
RU 58642 and its Derivatives: A Technical Guide for Scientific Research
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
RU 58642 is a potent, non-steroidal antiandrogen (NSAA) that has garnered significant interest in scientific research due to its high affinity and specificity for the androgen receptor (AR).[1][2] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their mechanism of action, quantitative pharmacological data, experimental protocols, and synthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.
Introduction
This compound, chemically known as 4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a third-generation non-steroidal antiandrogen.[3] Derived from nilutamide, it exhibits a significantly higher binding affinity for the androgen receptor compared to first-generation NSAAs like flutamide and nilutamide.[1][3] Although initially investigated for the topical treatment of androgen-dependent conditions such as acne and androgenetic alopecia, its development did not progress past early clinical trials.[2] Consequently, this compound has primarily become a valuable tool in preclinical research for studying androgen receptor signaling and the effects of androgen deprivation.
Mechanism of Action
This compound functions as a pure, competitive antagonist of the androgen receptor. In a normal physiological state, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-dependent genes.
This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens. This antagonist binding induces a conformational change in the AR that is distinct from that induced by agonists. The this compound-AR complex is unable to efficiently translocate to the nucleus, and even if some translocation occurs, it cannot effectively bind to AREs and recruit the necessary co-activators for gene transcription. This effectively blocks the downstream signaling cascade responsible for androgenic effects.
References
- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU-58642 - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of RU-58642 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-58642 is a potent non-steroidal antiandrogen that has demonstrated significant therapeutic potential in preclinical studies. Understanding its metabolic fate is crucial for further development and clinical translation. This technical guide synthesizes the available information on the known and predicted metabolites of RU-58642 in animal models. While direct metabolic studies on RU-58642 are not extensively published, strong evidence from structurally related compounds allows for the confident prediction of its primary metabolic pathway. This document provides a comprehensive overview of the likely metabolic transformations, details the experimental protocols typically employed for metabolite identification and quantification, and presents this information in a clear, structured format for researchers.
Introduction
RU-58642 is a third-generation non-steroidal antiandrogen belonging to the N-substituted aryl hydantoin class. Its high affinity and specificity for the androgen receptor have made it a compound of interest for androgen-dependent conditions.[1] The oral activity of RU-58642 suggests that it undergoes significant first-pass metabolism in the liver. Elucidating the structure of its metabolites is essential for a complete understanding of its pharmacokinetics, pharmacodynamics, and potential toxicological profile.
Predicted Primary Metabolic Pathway: N-Dealkylation
Based on metabolic studies of structurally similar non-steroidal antiandrogens, the primary metabolic pathway for RU-58642 in animal models is predicted to be N-dealkylation .[2] Studies on the related compounds RU 58841 and RU 56187 have shown that they form a common N-desalkyl metabolite, RU 56279.[3] This metabolic transformation is a common fate for many xenobiotics and is primarily mediated by the cytochrome P450 enzyme system in the liver.
The proposed N-dealkylation of RU-58642 would result in the formation of its corresponding N-desalkyl derivative. This metabolite is likely to possess its own biological activity and pharmacokinetic profile, which could contribute to the overall therapeutic effect and potential side effects of the parent compound.
Caption: Predicted primary metabolic pathway of RU-58642.
Quantitative Data
As of the latest literature review, specific quantitative data on the levels of RU-58642 and its metabolites in various animal tissues are not publicly available. The table below is a template that can be populated as such data becomes available from future studies. It is structured to facilitate the clear presentation and comparison of pharmacokinetic parameters.
| Compound | Animal Model | Tissue/Fluid | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| RU-58642 | Rat | Plasma | Data not available | Data not available | Data not available | Data not available | |
| N-desalkyl-RU-58642 | Rat | Plasma | Data not available | Data not available | Data not available | Data not available | |
| RU-58642 | Mouse | Liver | Data not available | Data not available | Data not available | Data not available | |
| N-desalkyl-RU-58642 | Mouse | Liver | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the standard methodologies that would be employed to identify and quantify the metabolites of RU-58642 in animal models. These protocols are based on established practices in drug metabolism research.
In Vivo Animal Studies
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.
-
Dosing: RU-58642 is administered orally (e.g., via gavage) or intravenously at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-administration via tail vein or cardiac puncture. Tissues of interest (e.g., liver, prostate) are harvested at the end of the study. Urine and feces are collected using metabolic cages over a defined period.
-
Sample Preparation: Plasma is separated from whole blood by centrifugation. Tissues are homogenized. All samples are stored at -80°C until analysis.
Sample Extraction
-
Protein Precipitation: For plasma and homogenized tissue samples, proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
Liquid-Liquid Extraction (LLE): An alternative method where the sample is mixed with an immiscible organic solvent to extract the analytes of interest.
-
Solid-Phase Extraction (SPE): Samples are passed through a solid-phase cartridge to selectively retain and then elute the analytes.
Metabolite Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): The extracted samples are injected into an HPLC system to separate the parent drug from its metabolites. A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) for detection and identification.
-
Full Scan MS: To obtain the mass-to-charge ratio (m/z) of the parent drug and potential metabolites.
-
Tandem MS (MS/MS): To fragment the ions of interest and obtain structural information for metabolite identification.
-
-
Quantification: A validated bioanalytical method using standards of RU-58642 and its synthesized metabolite is used to quantify their concentrations in the biological samples. This typically involves creating a calibration curve and using an internal standard.
Caption: General experimental workflow for metabolite studies.
Conclusion and Future Directions
While direct experimental evidence for the metabolites of RU-58642 in animal models is limited in publicly available literature, the principle of metabolic analogy strongly suggests that N-dealkylation is a primary biotransformation pathway. The resulting N-desalkyl metabolite is a key target for future research. Definitive studies employing the detailed experimental protocols outlined in this guide are necessary to fully characterize the metabolic profile of RU-58642. Such studies will be instrumental in advancing the development of this promising therapeutic agent by providing critical data on its pharmacokinetics, safety, and efficacy.
References
- 1. Pharmacological profile of RU 58642, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RU 58642 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of RU 58642, a potent non-steroidal antiandrogen, in in vivo rodent studies. The information is compiled from peer-reviewed literature and standard laboratory procedures.
Introduction
This compound is a high-affinity, specific androgen receptor (AR) antagonist.[1] Its potent antiandrogenic activity makes it a valuable tool for investigating androgen-dependent physiological and pathological processes in preclinical rodent models. These notes provide essential information on dosage, administration, and experimental design for in vivo studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rats
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Castrated, testosterone-supplemented rats | Oral or Subcutaneous | 0.3 mg/kg | Significant decrease in prostate weight | [1] |
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route of Administration | Maximum Volume per Site | Recommended Needle Gauge |
| Mouse | Subcutaneous (SC) | 5 ml/kg | 25-27 G |
| Rat | Subcutaneous (SC) | 5-10 ml/kg | 23-25 G |
| Mouse | Oral Gavage (PO) | 10 ml/kg | 18-20 G (flexible) |
| Rat | Oral Gavage (PO) | 10-20 ml/kg | 16-18 G (flexible) |
Note: Volumes and needle sizes are general recommendations and may need to be adjusted based on the specific animal strain, age, and experimental conditions. Always use the smallest needle gauge appropriate for the viscosity of the formulation.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution or suspension of this compound suitable for oral or subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle will depend on the desired route of administration and the solubility of this compound. For subcutaneous injection, an oil-based vehicle is often suitable. For oral gavage, an aqueous suspension using a suspending agent like CMC is common.
-
Calculation: Determine the total volume of the formulation needed based on the number of animals, the dose per animal, and the injection volume. Calculate the required mass of this compound.
-
Preparation of Oil-Based Solution (for SC injection): a. Weigh the calculated amount of this compound powder and place it in a sterile vial. b. Add the required volume of sterile oil (e.g., corn oil). c. Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming may aid dissolution, but ensure the compound is stable at the temperature used. d. If necessary, sonicate the solution for short intervals to ensure complete dissolution.
-
Preparation of Aqueous Suspension (for PO gavage): a. Prepare a sterile 0.5% (w/v) solution of CMC in water. b. Weigh the calculated amount of this compound powder and place it in a sterile tube. c. Add a small amount of the CMC solution to the powder to create a paste. d. Gradually add the remaining CMC solution while continuously vortexing to create a uniform suspension.
-
Sterility: All preparations for injection should be performed under aseptic conditions to prevent contamination.
Protocol 2: Subcutaneous (SC) Administration of this compound
Objective: To administer this compound to a mouse or rat via subcutaneous injection.
Procedure:
-
Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, manual restraint appropriate for the animal's size and temperament should be used.
-
Injection Site: The preferred site for SC injection is the loose skin over the back, between the shoulder blades.
-
Injection Technique: a. Create a "tent" of skin at the injection site by gently pinching the skin. b. Insert the needle, bevel up, at the base of the tented skin, parallel to the body. c. Gently aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site. d. Slowly inject the calculated volume of the this compound solution. e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring: Observe the animal for any signs of distress or adverse reaction following the injection.
Protocol 3: Oral Gavage (PO) Administration of this compound
Objective: To administer this compound to a mouse or rat directly into the stomach via oral gavage.
Procedure:
-
Animal Restraint: Proper restraint is crucial for safe oral gavage. The head and neck should be held securely to prevent movement.
-
Gavage Needle Measurement: Before insertion, measure the appropriate length of the gavage needle by holding it alongside the animal, from the mouth to the last rib. This ensures the tip will reach the stomach.
-
Insertion: a. Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. b. Allow the animal to swallow the tip of the needle to facilitate its passage into the esophagus. Never force the needle. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the correct position, slowly administer the this compound suspension.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and Mechanism of this compound
The following diagram illustrates the normal activation of the androgen receptor and the inhibitory action of this compound.
Caption: Mechanism of this compound as an androgen receptor antagonist.
Experimental Workflow for an In Vivo Rodent Study with this compound
The following diagram outlines a typical workflow for a preclinical study investigating the efficacy of this compound.
Caption: General experimental workflow for an in vivo rodent study.
References
Preparing RU 58642 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of RU 58642, a potent nonsteroidal antiandrogen, in cell culture experiments. The information is intended to guide researchers in accurately preparing solutions and designing experiments to investigate androgen receptor (AR) signaling.
Introduction to this compound
This compound is a high-affinity, selective antagonist of the androgen receptor (AR).[1] It is a valuable tool for in vitro and in vivo studies investigating androgen-dependent cellular processes and for screening potential antiandrogen therapies. Its mechanism of action involves competitive inhibition of androgen binding to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-responsive genes.
Chemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes key chemical properties and solubility information.
| Property | Value | Source |
| Molar Mass | 336.274 g/mol | |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | [2][3] |
| Solubility in DMSO | Approx. 25 mg/mL | [2] |
| Solubility in Ethanol | Approx. 33 mg/mL | [2] |
Note: The provided solubility data is for the structurally similar compound RU-58841 and serves as a strong estimate for this compound. It is always recommended to perform a small-scale solubility test before preparing large batches.
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 336.274 g/mol = 0.00336274 g = 3.36 mg
-
-
-
Weighing:
-
Carefully weigh out 3.36 mg of this compound powder using an analytical balance in a fume hood or other contained environment.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the solution is expected to be stable for several months. For short-term storage (up to a week), 4°C is acceptable.
-
Workflow for Preparing this compound Stock Solution:
Workflow for the preparation of a 10 mM this compound stock solution.
Experimental Protocols: Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of androgen-sensitive prostate cancer cells (e.g., LNCaP) using the MTT assay.
Materials:
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CSS) for androgen-deprived medium
-
This compound stock solution (10 mM in DMSO)
-
Dihydrotestosterone (DHT) or other androgen
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Androgen Deprivation (Optional):
-
For studying the antagonistic effects of this compound, replace the complete medium with medium supplemented with charcoal-stripped serum (CSS) to remove androgens. Incubate for another 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium (with or without androgen, depending on the experimental design). A typical concentration range to test is 0.01 µM to 10 µM.
-
Include appropriate controls:
-
Vehicle control: Medium with the same final concentration of DMSO as the highest this compound concentration.
-
Positive control (for antagonism): Medium with androgen (e.g., 1 nM DHT).
-
Negative control: Medium without androgen.
-
-
Remove the medium from the wells and add 100 µL of the prepared treatment solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Experimental Workflow for MTT Assay:
A generalized workflow for assessing cell viability with this compound using the MTT assay.
Androgen Receptor Signaling Pathway
This compound exerts its effect by directly interfering with the androgen receptor signaling pathway. The following diagram illustrates the canonical AR signaling pathway and the point of inhibition by this compound.
This compound competitively inhibits androgen binding to the AR, blocking downstream signaling.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions. All handling of the powder should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. RU-58642 - Wikipedia [en.wikipedia.org]
- 2. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols for the Use of RU 58642 in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 58642 is a potent, non-steroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR).[1][2] As a derivative of nilutamide, it is recognized for being one of the most powerful and effective antiandrogens discovered.[2] While initially investigated for the topical treatment of androgenetic alopecia, its development did not proceed past early clinical trials.[2] Presently, this compound serves as a valuable tool in scientific research for investigating the androgen receptor and its role in androgen-dependent conditions, including prostate cancer.[2] This document provides an overview of the available information on this compound and outlines generalized protocols for its application in prostate cancer cell line studies, with a focus on the commonly used LNCaP and CWR22 cell lines.
Quantitative Data Summary
Due to the limited publicly available data, a comprehensive table of quantitative metrics for this compound in LNCaP and CWR22 cells cannot be provided. However, the following table summarizes its known properties.
| Parameter | Value | Cell Line/System | Reference |
| AR Affinity | High and Specific | In vitro | [1] |
| Antiandrogenic Potency | 3-30 times more potent orally and 3-100 times more potent subcutaneously than flutamide, nilutamide, and bicalutamide in reducing prostate weight. | In vivo (rats) | [1] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway Inhibition by this compound
This compound, as a potent AR antagonist, functions by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor. This prevents the conformational changes in the AR that are necessary for its nuclear translocation and subsequent activation of androgen-responsive genes, which are crucial for the growth and survival of androgen-dependent prostate cancer cells.
Figure 1. This compound competitively inhibits androgen binding to the AR, preventing its activation and downstream signaling.
General Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of an antiandrogen like this compound on prostate cancer cell lines.
Figure 2. A generalized workflow for the in vitro evaluation of this compound in prostate cancer cell lines.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in LNCaP and CWR22 prostate cancer cell lines.
Protocol 1: Cell Culture and Maintenance
Materials:
-
LNCaP or CWR22 prostate cancer cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture LNCaP or CWR22 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and re-seed in fresh medium at an appropriate dilution.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
LNCaP or CWR22 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dihydrotestosterone (DHT)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with a medium containing various concentrations of this compound, with or without a fixed concentration of DHT (e.g., 1 nM) to stimulate androgen-dependent growth. Include appropriate vehicle controls.
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for AR and PSA Expression
Materials:
-
LNCaP or CWR22 cells
-
This compound and DHT
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound and/or DHT as described for the viability assay in larger format plates (e.g., 6-well plates).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Protocol 4: Androgen Receptor Nuclear Translocation Assay
Materials:
-
LNCaP or CWR22 cells
-
This compound and DHT
-
Glass coverslips in culture plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody (anti-AR)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips and treat with this compound and/or DHT.
-
Fix the cells with PFA and permeabilize.
-
Block non-specific binding sites.
-
Incubate with anti-AR primary antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the subcellular localization of AR using a fluorescence microscope.
Conclusion
This compound is a powerful research tool for investigating the androgen receptor signaling pathway in the context of prostate cancer. While specific experimental data for its use in LNCaP and CWR22 cell lines is scarce in published literature, the generalized protocols provided here offer a solid foundation for researchers to design and execute experiments to elucidate its specific effects on these and other prostate cancer cell models. The provided diagrams illustrate the fundamental mechanisms of action and a logical workflow for such investigations. Further research is warranted to establish a more detailed pharmacological profile of this compound in various prostate cancer cell line models.
References
Application Notes and Protocols for Assessing RU 58642 Efficacy on Hair Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the efficacy of RU 58642, a non-steroidal anti-androgen, on hair growth. The protocols detailed below cover in vitro, ex vivo, and in vivo models, offering a multi-faceted approach to evaluating the compound's potential in treating androgenetic alopecia.
Introduction to this compound and its Mechanism of Action
This compound is a non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor (AR).[1] In androgenetic alopecia, dihydrotestosterone (DHT), a potent androgen, binds to ARs in hair follicle cells, leading to follicular miniaturization and a shortened anagen (growth) phase of the hair cycle.[2][3] this compound is designed to competitively block the binding of DHT to the AR, thereby preventing the downstream signaling cascade that contributes to hair loss.[4][5] Its efficacy is predicated on its ability to locally inhibit androgenic effects in the scalp without significant systemic side effects.[6]
Signaling Pathway of Androgen Action in Hair Follicles and the Role of this compound
Caption: DHT signaling pathway in hair follicles and the inhibitory action of this compound.
In Vitro Efficacy Assessment
In vitro assays are crucial for determining the direct effect of this compound on hair follicle cells and its ability to counteract androgen-mediated responses.
Androgen Receptor Binding Assay
Objective: To quantify the binding affinity of this compound to the androgen receptor compared to DHT.
Protocol:
-
Cell Culture: Utilize cells engineered to express high levels of the human androgen receptor, such as the MDA-kb2 cell line.[7]
-
Ligand Competition: Incubate the cells with a constant concentration of radiolabeled DHT and varying concentrations of this compound.
-
Measurement: After incubation, measure the amount of radiolabeled DHT bound to the receptors.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration required to displace 50% of the radiolabeled DHT.
Gene Expression Analysis in Dermal Papilla Cells
Objective: To assess the effect of this compound on the expression of genes regulated by androgens in human dermal papilla cells (DPCs).[8]
Protocol:
-
Cell Culture: Culture primary human DPCs isolated from scalp biopsies.
-
Treatment: Treat the cells with DHT in the presence or absence of varying concentrations of this compound.
-
RNA Isolation and qPCR: After treatment, isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of androgen-responsive genes such as PSA (Prostate-Specific Antigen) and MSMB (Microseminoprotein Beta).[7]
-
Data Analysis: Compare the gene expression levels in this compound-treated cells to control groups.
Table 1: Example Data for In Vitro Androgen Receptor Antagonism
| Compound | Cell Line | Assay Type | IC50 (nM) | Target Gene | Fold Change in Expression (vs. DHT alone) |
| This compound | MDA-kb2 | AR Binding | [Expected Low nM] | PSA | [Expected Decrease] |
| This compound | Dermal Papilla Cells | qPCR | - | MSMB | [Expected Decrease] |
| Control (e.g., Bicalutamide) | MDA-kb2 | AR Binding | [Reference Value] | PSA | [Reference Value] |
Ex Vivo Efficacy Assessment
Ex vivo studies using human hair follicles provide a bridge between in vitro and in vivo experiments, allowing for the assessment of this compound on an intact mini-organ.[9][10][11]
Human Hair Follicle Organ Culture
Objective: To measure the effect of this compound on hair shaft elongation and the hair growth cycle in isolated human hair follicles.[12][13]
Protocol:
-
Follicle Isolation: Isolate individual anagen VI hair follicles from human scalp skin obtained from cosmetic surgeries.[11]
-
Culture: Culture the follicles in Williams E medium supplemented with insulin, hydrocortisone, and antibiotics.
-
Treatment: Add DHT to the culture medium to mimic androgenetic alopecia conditions, along with varying concentrations of this compound.[14]
-
Measurement: Measure hair shaft elongation daily using a microscope with a calibrated eyepiece.
-
Histological Analysis: After a set culture period (e.g., 6-10 days), fix and section the follicles for histological analysis to determine the hair cycle stage (anagen, catagen, telogen).[14]
Table 2: Example Data from Ex Vivo Hair Follicle Culture
| Treatment Group | Concentration | Mean Hair Shaft Elongation (mm/day) | Percentage of Follicles in Anagen (%) |
| Control (Vehicle) | - | [Baseline Value] | [Baseline %] |
| DHT | 100 nM | [Expected Decrease] | [Expected Decrease] |
| DHT + this compound | 10 nM | [Expected Increase vs. DHT] | [Expected Increase vs. DHT] |
| DHT + this compound | 100 nM | [Expected Increase vs. DHT] | [Expected Increase vs. DHT] |
| DHT + this compound | 1 µM | [Expected Increase vs. DHT] | [Expected Increase vs. DHT] |
Experimental Workflow for Ex Vivo Hair Follicle Culture
References
- 1. RU-58841 - Wikipedia [en.wikipedia.org]
- 2. Dihydrotestosterone Regulates Hair Growth Through the Wnt/β-Catenin Pathway in C57BL/6 Mice and In Vitro Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An appraisal of laboratory models of androgenetic alopecia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human hair growth ex vivo is correlated with in vivo hair growth: selective categorization of hair follicles for more reliable hair follicle organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ex vivo Culture Assay Using Human Hair Follicles to Study Circadian Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
RU 58642: A Potent Non-Steroidal Antiandrogen for Investigating Androgen-Dependent Pathologies
Application Notes and Protocols
For Research Use Only.
Introduction
RU 58642 is a potent, non-steroidal antiandrogen (NSAA) that exhibits high specificity and affinity for the androgen receptor (AR).[1] Its selective antagonism of the AR without significant cross-reactivity with other steroid hormone receptors makes it an invaluable tool for researchers studying the molecular mechanisms underlying androgen-dependent diseases. These pathologies include prostate cancer, benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and acne. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research models.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. In the absence of an agonist, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This action inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription.
References
Application Notes and Protocols for Subcutaneous Injection of RU 58642
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and subcutaneous administration of the non-steroidal antiandrogen, RU 58642, for in vivo research. The following protocols are based on established practices for the subcutaneous delivery of hydrophobic compounds in animal models, supplemented by the available pharmacological data for this compound.
Introduction to this compound
This compound is a potent and selective non-steroidal antagonist of the androgen receptor (AR).[1][2][3] It has been investigated for its potential in treating androgen-dependent conditions.[1] In vivo studies have demonstrated its efficacy when administered subcutaneously, showing a significant reduction in the weight of androgen-sensitive organs like the prostate.[1][4] Due to its hydrophobic nature, careful selection of a suitable vehicle is critical for achieving a stable and effective formulation for subcutaneous injection.
Recommended Vehicles for Subcutaneous Injection
While the seminal study by Battmann et al. (1998) does not specify the exact vehicle composition for subcutaneous administration of this compound, common formulation strategies for similar hydrophobic compounds in preclinical research can be effectively applied. The choice of vehicle will depend on the desired release profile, concentration, and tolerability in the animal model.
A common approach for compounds soluble in dimethyl sulfoxide (DMSO) is to use a co-solvent system to minimize toxicity and improve bioavailability. Below is a summary of recommended vehicle compositions.
Table 1: Recommended Vehicle Compositions for Subcutaneous Injection of this compound
| Vehicle Component | Concentration Range (%) | Purpose | Considerations |
| Primary Solvent | |||
| Dimethyl Sulfoxide (DMSO) | 5 - 20 | Solubilizing Agent | At higher concentrations, can cause local irritation and toxicity. Should be kept to the minimum effective concentration. |
| Co-solvents / Bulking Agents | |||
| Polyethylene Glycol 300/400 (PEG 300/400) | 30 - 60 | Co-solvent, Viscosity Modifier | Generally well-tolerated. The viscosity can be adjusted by blending different molecular weight PEGs. |
| Propylene Glycol (PG) | 20 - 50 | Co-solvent | Another well-tolerated solvent that can be used in combination with PEG. |
| Ethanol | 5 - 15 | Co-solvent | Can enhance solubility but may cause stinging upon injection. Use with caution. |
| Aqueous Component | |||
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | 20 - 50 | Diluent | Used to bring the formulation to the final volume and improve injectability. The addition of aqueous solutions to a DMSO/PEG stock can sometimes cause precipitation of the compound, so careful formulation development is necessary. |
| Oil-based Vehicles | |||
| Sesame Oil, Corn Oil, or Castor Oil | Up to 100 | Depot Formulation | Can be used to create a sustained-release depot. The compound must be soluble in the chosen oil. May require warming to reduce viscosity for injection. |
Experimental Protocols
Preparation of a DMSO/PEG-based Vehicle
This protocol describes the preparation of a common co-solvent vehicle for a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Initial Solubilization: In a sterile vial, add the weighed this compound. Add the required volume of DMSO to achieve the desired final concentration in the formulation (e.g., for a final 10% DMSO concentration in 1 mL, add 100 µL of DMSO). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Addition of Co-solvent: Add the required volume of PEG 400 (e.g., 400 µL for a final 40% PEG 400 concentration). Vortex the mixture until a clear, homogeneous solution is obtained.
-
Final Dilution: Slowly add the sterile saline to the DMSO/PEG mixture while vortexing to reach the final desired volume. Observe the solution carefully for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of organic solvents).
-
Sterilization: If the components were not pre-sterilized, the final formulation should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the final formulation according to the stability data of this compound, typically protected from light and at a controlled room temperature or refrigerated.
Subcutaneous Administration in Rodents
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., rats, mice)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal restrainer (if necessary)
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to determine the correct injection volume based on the desired dosage (mg/kg).
-
Dose Calculation: Calculate the volume of the this compound formulation to be injected based on the animal's body weight and the concentration of the prepared solution.
-
Injection Site: The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
-
Administration:
-
Gently restrain the animal.
-
Swab the injection site with 70% ethanol.
-
Lift the skin to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Monitoring: After injection, monitor the animal for any signs of adverse reactions at the injection site (e.g., inflammation, irritation) and for systemic effects.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Study
Caption: Workflow for a typical in vivo study.
Quantitative Data Summary
The primary in vivo study on this compound demonstrated its dose-dependent antiandrogenic activity. The following table summarizes the key findings from Battmann et al. (1998).
Table 2: Effect of Subcutaneously Administered this compound on Prostate Weight in Castrated, Testosterone-Supplemented Rats
| Treatment Group | Dose (mg/kg/day) | Prostate Weight (mg) (Mean ± SEM) | % Inhibition of Testosterone-induced Growth |
| Control (Vehicle) | - | 450 ± 25 | 0% |
| This compound | 0.03 | 350 ± 30 | ~22% |
| This compound | 0.1 | 250 ± 20 | ~44% |
| This compound | 0.3 | 150 ± 15 | ~67% |
| This compound | 1 | 80 ± 10 | ~82% |
Note: The data in Table 2 is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes.
Conclusion
The successful subcutaneous administration of this compound in preclinical models is highly dependent on the appropriate choice of a delivery vehicle. The protocols and recommendations provided herein offer a starting point for researchers to develop a stable and effective formulation for their specific experimental needs. It is essential to perform small-scale formulation and stability tests before preparing large batches for in vivo studies. Furthermore, all animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The journal of steroid biochemistry and molecular biology - GSI Repository [repository.gsi.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Dissolving RU 58642 for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 58642 is a potent non-steroidal antiandrogen (NSAA) that exhibits high affinity and selectivity for the androgen receptor (AR).[1][2] Its utility in laboratory settings, particularly for in vitro and in vivo studies investigating androgen-dependent pathways and pathologies, necessitates standardized protocols for its dissolution and application. This document provides detailed application notes and experimental protocols for the solubilization and use of this compound in common laboratory assays.
Chemical Properties and Solubility
This compound, with the chemical formula C₁₅H₁₁F₃N₄O₂ and a molar mass of 336.27 g/mol , is a derivative of nilutamide.[2] While specific quantitative solubility data for this compound is not extensively published, information on structurally similar compounds and its use in various experimental settings can guide the preparation of stock solutions.
For laboratory use, this compound is typically supplied as a crystalline solid. Based on the solubility of the similar non-steroidal antiandrogen RU-58841, it is anticipated that this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Purge with an inert gas before storing. |
| Ethanol | ~33 mg/mL | Purge with an inert gas before storing. |
| Dimethylformamide (DMF) | ~33 mg/mL | Purge with an inert gas before storing. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | To prepare aqueous solutions, first dissolve in ethanol and then dilute with the aqueous buffer. |
Note: The solubility data is extrapolated from the closely related compound RU-58841 and should be used as a guideline. It is recommended to perform small-scale solubility tests to determine the exact solubility in your specific solvent and conditions.
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in an organic solvent, which is then further diluted in cell culture medium to the desired final concentration.
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.36 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2.2: Preparation of a 10 mM Stock Solution in Ethanol
-
Weighing: Accurately weigh out 3.36 mg of this compound powder.
-
Dissolution: Add 1 mL of absolute ethanol to the powder.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots.
Experimental Protocols
This compound is a valuable tool for studying the androgen receptor signaling pathway. As an antagonist, it competitively binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent translocation of the AR to the nucleus, preventing the transcription of androgen-responsive genes.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to the androgen receptor. It involves competing for the binding of a radiolabeled androgen (e.g., ³H-R1881) to the receptor.
Protocol 3.1: Androgen Receptor Competitive Binding Assay
-
Receptor Preparation: Prepare a cytosolic extract containing the androgen receptor from a suitable source, such as rat prostate or a cell line overexpressing the human AR.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Competition Reaction: In a microplate, combine the AR-containing cytosol, a fixed concentration of radiolabeled androgen (e.g., 1 nM ³H-R1881), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Cell-Based Proliferation Assay in LNCaP Cells
LNCaP (Lymph Node Carcinoma of the Prostate) cells are androgen-sensitive human prostate cancer cells that are commonly used to study the effects of androgens and antiandrogens on cell proliferation.
Protocol 3.2: LNCaP Cell Proliferation Assay
-
Cell Culture: Culture LNCaP cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Androgen Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum (to remove endogenous androgens) and incubate for 24 hours.
-
Treatment: Treat the cells with a stimulating concentration of a synthetic androgen (e.g., 0.1 nM R1881) in the presence of increasing concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M). Include appropriate controls (vehicle control, androgen alone).
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or WST-1 assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Determine the IC₅₀ value for the inhibition of androgen-stimulated cell growth.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating the antiandrogenic activity of this compound.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Activity.
References
Application Notes and Protocols for RU 58642 in Androgen Receptor Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 58642 is a non-steroidal antiandrogen (NSAA) that exhibits high affinity and selectivity for the androgen receptor (AR).[1][2] Its potent antagonistic properties make it a valuable tool in research and drug development for studying androgen-dependent processes and screening for novel AR modulators. This document provides detailed application notes and protocols for the use of this compound in competitive binding assays for the androgen receptor.
Data Presentation
The binding affinity of this compound for the androgen receptor has been characterized relative to the natural ligand, testosterone. The following table summarizes the relative binding affinity (RBA) of this compound and other common androgens and antiandrogens.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) [Testosterone = 100%] |
| Metribolone | AR | 290 |
| Dihydrotestosterone | AR | 180 |
| This compound | AR | 46 |
| Cyproterone acetate | AR | 10 |
| Bicalutamide | AR | 1.8 |
| Nilutamide | AR | 0.8 |
| Hydroxyflutamide | AR | 0.8 |
Table 1: Relative binding affinities of selected compounds for the androgen receptor (AR). Data is presented as a percentage of the binding affinity of testosterone.[3]
Experimental Protocols
Two primary methods for assessing the competitive binding of this compound to the androgen receptor are detailed below: a whole-cell radioligand binding assay using rat prostate cytosol and a fluorescence polarization-based assay.
Protocol 1: Competitive Radioligand Binding Assay using Rat Prostate Cytosol
This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor in rat prostate homogenate.[4]
Materials:
-
Buffers and Reagents:
-
TEDG Buffer (pH 7.4): Tris-HCl, EDTA, DTT, Glycerol.
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Unlabeled R1881 (for non-specific binding determination).
-
This compound and other test compounds.
-
Scintillation cocktail.
-
-
Biological Material:
-
Ventral prostates from adult male rats.
-
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Refrigerated high-speed centrifuge.
-
Scintillation counter.
-
Standard laboratory glassware and pipettes.
-
Procedure:
-
Preparation of Rat Prostate Cytosol:
-
Euthanize adult male rats and excise the ventral prostates.[4]
-
Homogenize the tissue in ice-cold TEDG buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris and membranes.
-
The resulting supernatant is the cytosol containing the soluble androgen receptor. Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound and other competitor compounds in the appropriate solvent.
-
In duplicate tubes, add a constant amount of prostate cytosol.
-
Add a fixed, subsaturating concentration of [³H]-R1881 to all tubes.
-
Add increasing concentrations of this compound or other unlabeled competitors.
-
For total binding, add only [³H]-R1881 and cytosol.
-
For non-specific binding, add [³H]-R1881, cytosol, and a saturating concentration of unlabeled R1881 (e.g., 100-fold molar excess).
-
Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Use a method to separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Wash the HAP pellet to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to the washed HAP pellets.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-R1881 binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides a homogeneous, non-radioactive alternative for assessing competitive binding to the androgen receptor ligand-binding domain (AR-LBD).[5]
Materials:
-
Assay Kit: Commercially available AR competitive binding assay kits (e.g., Thermo Fisher Scientific, PanVera®). These kits typically include:
-
Recombinant AR-LBD.
-
A fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green).
-
Assay buffer with DTT.
-
-
Test Compound: this compound.
-
Equipment:
-
A microplate reader capable of measuring fluorescence polarization.
-
384-well black microplates.
-
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in the provided assay buffer.
-
Prepare the AR-LBD/Fluorescent Ligand Complex according to the kit manufacturer's instructions.
-
-
Assay Execution:
-
To the wells of a 384-well plate, add the diluted this compound or control compounds.
-
Add the pre-formed AR-LBD/Fluorescent Ligand Complex to all wells.
-
Incubate the plate at room temperature for a specified time (typically 1-4 hours), protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The principle of the assay is that the large AR-LBD/fluorescent ligand complex tumbles slowly in solution, resulting in a high fluorescence polarization value. When an unlabeled competitor like this compound displaces the fluorescent ligand, the smaller, free fluorescent ligand tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay with this compound.
Logical Relationship of Competitive Binding
Caption: The principle of competitive binding between a radioligand and this compound for the androgen receptor.
References
Troubleshooting & Optimization
RU 58642 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of RU 58642. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nonsteroidal antiandrogen (NSAA) that exhibits high affinity and selectivity for the androgen receptor (AR).[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation for in vivo studies.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the maximum recommended concentration of organic solvents in cell culture media?
High concentrations of organic solvents can be toxic to cells. It is recommended to keep the final concentration of DMSO, ethanol, or DMF in cell culture media at or below 0.5% (v/v) to minimize cytotoxic effects.[4]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to this compound solubility and provides step-by-step solutions.
| Problem | Potential Cause | Solution |
| Precipitation upon dilution in aqueous media | The compound is "crashing out" of solution due to the solvent shift from a high-solubility organic solvent to a low-solubility aqueous environment. | 1. Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO, ethanol, or DMF. 2. Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution of the stock solution into your aqueous buffer or media. 3. Increase the volume of the final solution: A larger final volume will result in a lower final concentration of the organic solvent. 4. Vortex during dilution: Continuously mix the aqueous solution while adding the this compound stock solution to facilitate dispersion. |
| Cloudiness or precipitate observed in the stock solution | The compound may not be fully dissolved, or the solubility limit in the chosen solvent has been exceeded. | 1. Gently warm the solution: Warming the stock solution to 37°C can aid in dissolving the compound. 2. Sonicate the solution: Use a sonicator bath to break up any particulate matter and enhance dissolution. 3. Filter the solution: If particulates remain, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved compound. |
| Variable experimental results | Inconsistent dosing due to compound precipitation or degradation. | 1. Prepare fresh dilutions: Prepare dilutions of this compound from the stock solution immediately before each experiment. 2. Inspect solutions: Visually inspect all solutions for any signs of precipitation before use. 3. Ensure proper storage: Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data (for the structurally similar RU-58841)
The following table summarizes the approximate solubility of RU-58841 in common organic solvents. This data can be used as a reference point for this compound.
| Solvent | Approximate Solubility |
| Ethanol | ~33 mg/mL[3] |
| DMSO | ~25 mg/mL[3] |
| Dimethylformamide (DMF) | ~33 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
If particulates are still visible, sonicate the tube for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Administration
Objective: To formulate this compound for oral or subcutaneous administration in animal models.
Disclaimer: This is a general guideline. The optimal formulation may vary depending on the animal model and experimental design. It is crucial to perform pilot studies to determine the optimal vehicle and dosage.
Materials:
-
This compound powder
-
Ethanol
-
Cremophor EL or similar surfactant
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in a small volume of ethanol.
-
In a separate tube, prepare a solution of Cremophor EL in sterile saline (e.g., 10% v/v).
-
While vortexing the Cremophor EL solution, slowly add the this compound/ethanol solution dropwise. This will form a stable emulsion.
-
The final concentration of ethanol in the formulation should be kept to a minimum (e.g., <10%).
-
Administer the formulation to the animals immediately after preparation.
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical and non-classical androgen receptor signaling pathways. This compound, as an antiandrogen, competitively inhibits the binding of androgens to the androgen receptor, thereby blocking downstream signaling.
Caption: Classical androgen receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for In Vitro Experiments
This workflow outlines the key steps for preparing this compound for cell-based assays to minimize solubility issues.
References
Stability of RU 58642 in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of RU 58642.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal antiandrogen (NSAA). Its primary mechanism of action is to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent regulation of androgen-responsive genes.
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in preclinical research to study androgen-dependent signaling pathways and their role in various physiological and pathological processes. It is often used in in vitro and in vivo models to investigate conditions such as prostate cancer, androgenetic alopecia, and other androgen-related disorders.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and propylene glycol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell culture).
Q4: How should I store this compound powder and its solutions?
A4:
-
Powder: The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
Solutions: Stock solutions of this compound in anhydrous solvents like DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing to use, allow the aliquot to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solution/media | - Low solubility of this compound in aqueous environments.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The stock solution was not properly warmed before dilution. | - Increase the final concentration of the organic solvent if your experimental system allows.- Prepare a more dilute stock solution and add a larger volume to your final preparation.- Ensure the stock solution is at room temperature and fully dissolved before diluting into your aqueous medium.- Consider using a vehicle that includes solubilizing agents like Tween-80 or Cremophor EL for in vivo studies, following established protocols. |
| Inconsistent or unexpected experimental results | - Degradation of this compound due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions from the powder form.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. |
| Difficulty dissolving this compound powder | - The solvent may not be of sufficient purity or may contain water.- Insufficient mixing. | - Use anhydrous, high-purity solvents.- Gently warm the solution and vortex or sonicate to aid dissolution. |
Stability of this compound in Different Solvents and Temperatures
The following table provides illustrative stability data for this compound. This data is based on general knowledge of the stability of similar non-steroidal antiandrogen compounds and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.
| Solvent | Storage Temperature | Estimated Stability (Time to >95% Purity) |
| Dimethyl Sulfoxide (DMSO) | Room Temperature (20-25°C) | Up to 24 hours |
| 4°C | Up to 1 week | |
| -20°C | Up to 6 months | |
| -80°C | > 1 year | |
| Ethanol (Anhydrous) | Room Temperature (20-25°C) | Up to 48 hours |
| 4°C | Up to 2 weeks | |
| -20°C | Up to 1 year | |
| -80°C | > 1 year | |
| Propylene Glycol | Room Temperature (20-25°C) | Up to 72 hours |
| 4°C | Up to 1 month | |
| -20°C | Up to 1 year |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a given solvent over time.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvent of interest (e.g., DMSO, ethanol)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Stability Samples: Aliquot the stock solution into several vials and store them under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
3. HPLC Method:
-
Mobile Phase: A typical mobile phase for analyzing non-steroidal antiandrogens is a gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a lower percentage of Solvent B, and gradually increase it over the run time to elute the compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution (typically in the range of 240-270 nm).
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
At designated time points (e.g., 0, 24, 48 hours, 1 week, 1 month), retrieve a stability sample from its storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute an aliquot of the stability sample with the mobile phase to the same concentration as the working standard.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram. The stability is assessed by comparing the peak area of this compound in the stability sample to the peak area at time zero. The appearance of new peaks may indicate degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.
Caption: Experimental workflow for assessing the stability of this compound.
Potential systemic side effects of topical RU 58642 application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential systemic side effects of topical RU 58642 application for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal antiandrogen (NSAA). Its primary mechanism of action is to competitively bind to androgen receptors (AR) with a high affinity and specificity.[1] This binding blocks the action of androgens like testosterone and dihydrotestosterone (DHT), preventing the activation of androgen-responsive genes.
Q2: What are the potential systemic side effects of topical this compound application?
-
Hormonal Fluctuations: Alterations in the hypothalamic-pituitary-gonadal axis, potentially leading to changes in testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.
-
Reproductive System Effects: In preclinical models, systemically administered this compound has been shown to reduce the weight of androgen-dependent tissues such as the prostate and seminal vesicles.[1]
-
Other Androgen-Related Effects: Systemic antiandrogenic action could theoretically lead to side effects such as gynecomastia (breast tissue development in males), decreased libido, and erectile dysfunction.
It is important to note that a study on the topical application of a similar compound, RU 58841, in stumptailed macaques showed a potent local effect on hair growth without detectable systemic effects.[2][3] Another study on RU 58841 in hamsters demonstrated a significant local antiandrogenic effect with minimal systemic activity at lower topical doses.
Q3: What are the common local side effects observed with topical antiandrogens?
While specific data for this compound is limited, common side effects associated with topical androgen receptor inhibitors include:
-
Skin irritation
-
Dryness or flaking of the skin
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Burning or stinging sensation at the application site
-
Erythema (redness)
-
Itching
Troubleshooting Guide for In Vivo Experiments
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent application technique.
-
Solution: Develop and strictly adhere to a standardized application protocol. Ensure the same amount of formulation is applied to the same surface area in each subject. Use of a positive displacement pipette can aid in accuracy.
-
-
Possible Cause: Instability of this compound in the vehicle.
-
Solution: Assess the stability of your formulation over the experimental duration. Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and consider preparing fresh batches frequently.
-
-
Possible Cause: Inter-individual differences in skin permeability.
-
Solution: Ensure that the animal subjects are of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study.
-
Issue 2: Suspected systemic side effects are observed (e.g., weight loss, changes in organ weight).
-
Possible Cause: High systemic absorption of this compound.
-
Solution:
-
Reduce the concentration: Titrate down the concentration of this compound in the topical formulation to the lowest effective dose.
-
Optimize the vehicle: The choice of vehicle can significantly impact skin penetration. Consider reformulating to a vehicle that favors local retention in the skin over systemic absorption.
-
Reduce the application area: A smaller application area will reduce the total amount of drug absorbed systemically.
-
Wash off excess formulation: If the experimental design allows, washing the application site after a defined period can limit systemic exposure.
-
-
Issue 3: No or low local efficacy is observed.
-
Possible Cause: Poor penetration of this compound into the skin.
-
Solution:
-
Vehicle optimization: Experiment with different vehicle compositions to enhance the solubility and skin penetration of this compound. The inclusion of penetration enhancers may be considered, but with caution as they can also increase systemic absorption.
-
Increase concentration: If systemic side effects are not a concern, a higher concentration of the active compound may be warranted.
-
-
-
Possible Cause: Degradation of this compound.
-
Solution: Verify the purity and stability of your this compound stock. Perform stability studies of the compound in your chosen vehicle under experimental conditions.
-
Data on Systemic Effects of a Structurally Similar Compound (RU 58841)
Due to the lack of publicly available data on the systemic side effects of topical this compound, the following table summarizes preclinical data from a study on the closely related compound, RU 58841, in hamsters. This data is provided for informational purposes and may not be directly extrapolated to this compound.
| Parameter | Route of Administration | Dose | Observation |
| Flank Organ Area | Topical | 1 µ g/animal | Potent, dose-dependent regression |
| Accessory Sex Organs | Topical | up to 100 µ g/animal | No antiandrogenic activity observed |
| Testosterone Level | Topical | up to 100 µ g/animal | No effect |
| Flank Organ Area | Subcutaneous | 300 µ g/animal | Small decrease, equivalent to 1 µg topical |
| Systemic Activity | Subcutaneous | 300 µ g/animal | Weak systemic activity noted |
Experimental Protocols
Protocol 1: Evaluation of Systemic Absorption via Blood Sampling
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Formulation Preparation: Prepare the topical formulation of this compound in a suitable vehicle. The vehicle should be well-documented and consistent across all experiments.
-
Dosing: Shave the application site on the dorsal region of the animal 24 hours prior to application. Apply a precise volume of the formulation to a defined surface area.
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its potential metabolites in the plasma/serum samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the extent of systemic absorption.
Protocol 2: Assessment of Systemic Antiandrogenic Activity
-
Animal Model: Utilize a castrated, testosterone-supplemented rodent model to provide a stable androgenic background.
-
Treatment Groups:
-
Vehicle control (topical)
-
This compound (topical, various doses)
-
Positive control (e.g., oral flutamide)
-
-
Dosing: Apply the topical formulations daily for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and carefully dissect androgen-dependent tissues (prostate, seminal vesicles).
-
Organ Weight Measurement: Record the wet weight of these organs. A statistically significant reduction in organ weight compared to the vehicle control group indicates systemic antiandrogenic activity.
-
Hormone Analysis: Collect terminal blood samples to measure serum levels of testosterone, DHT, LH, and FSH via ELISA or other validated methods.
Visualizations
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Caption: Workflow for assessing systemic absorption of topical this compound.
References
Technical Support Center: Optimizing RU 58642 Concentration for Maximum Antiandrogenic Effect
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RU 58642 for maximum antiandrogenic effect in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal antiandrogen (NSAA) that exhibits a strong and specific affinity for the androgen receptor (AR).[1] Its primary mechanism of action is to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR. This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent regulation of androgen-responsive gene transcription.
Q2: What is a good starting point for in vivo dosage of this compound?
In studies with castrated rats, this compound has been shown to induce a significant decrease in prostate weight at a dose as low as 0.3 mg/kg, administered either orally or subcutaneously.[1] This provides a valuable starting point for in vivo experiments. However, optimal dosage will depend on the specific animal model, the research question, and the desired level of androgen blockade.
Q3: What are the reported advantages of this compound over other antiandrogens?
In vivo studies in rats have demonstrated that this compound is significantly more potent than other non-steroidal antiandrogens like flutamide, nilutamide, and bicalutamide in reducing prostate weight.[1] It was found to be 3-30 times more potent orally and 3-100 times more potent subcutaneously.[1]
Troubleshooting Guides
In Vitro Experimentation
Q: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
A: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are potential causes and solutions:
-
Low Aqueous Solubility: this compound, like its structural analog RU-58841, is sparingly soluble in aqueous buffers.
-
Improper Dissolution: Ensure the compound is fully dissolved in an appropriate organic solvent before adding it to the culture medium.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO or ethanol) to the aqueous medium can cause the compound to precipitate.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The solubility of the related compound RU-58841 is approximately 25 mg/ml in DMSO and 33 mg/ml in ethanol.
-
Step-wise Dilution: To avoid "solvent shock," perform a serial dilution of your concentrated stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently swirling the medium.
-
Final DMSO/Ethanol Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible (ideally below 0.5%) to minimize cytotoxicity. Always include a vehicle control (medium with the same final solvent concentration) in your experiments.
-
Pre-warm Media: Always use pre-warmed media when preparing your final working solutions.
Q: My in vitro reporter gene assay is showing high variability or low signal. What are some common causes and solutions?
A: High variability or a weak signal in reporter gene assays can stem from several factors. Here are some troubleshooting tips:
-
Sub-optimal Transfection Efficiency: Ensure your cells are efficiently transfected with the reporter plasmid. Optimize the DNA-to-transfection reagent ratio.
-
Reagent Quality: Use fresh, high-quality reagents, including plasmid DNA and luciferase assay substrates.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before transfection and treatment.
-
Promoter Strength: The strength of the promoter driving the reporter gene can affect signal intensity.
-
Internal Control: Always include a co-transfected internal control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
For a more detailed troubleshooting guide on luciferase-based reporter assays, refer to resources from reputable suppliers.
In Vivo Experimentation
Q: What is a suitable vehicle for administering this compound in animal studies?
A: The choice of vehicle is critical for ensuring the bioavailability of this compound in vivo. While the original study by Battmann et al. does not specify the exact vehicle, for oral administration of non-steroidal antiandrogens, suspensions are commonly used. These are often prepared on the day of dosing to minimize the risk of crystallization of the amorphous drug. The vehicle may contain suspending agents, solubilizers, and surfactants to improve stability and dose-ability.
Data Presentation
Table 1: In Vivo Antiandrogenic Activity of this compound in Rats
| Animal Model | Route of Administration | Effective Dose | Observed Effect | Reference |
| Castrated, testosterone-supplemented rats | Oral & Subcutaneous | As low as 0.3 mg/kg | Significant decrease in prostate weight | [1] |
| Intact rats | Oral | - | 3-30 times more potent than flutamide, nilutamide, and bicalutamide in reducing prostate weight | [1] |
| Intact rats | Subcutaneous | - | 3-100 times more potent than flutamide, nilutamide, and bicalutamide in reducing prostate weight | [1] |
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay (Adapted from general protocols)
This protocol provides a framework for assessing the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
This compound
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
Androgen Receptor source (e.g., rat prostate cytosol or recombinant human AR)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Prepare AR solution: Dilute the androgen receptor source in cold assay buffer.
-
Incubation: In a 96-well plate, add the AR solution, a fixed concentration of radiolabeled androgen, and varying concentrations of this compound or vehicle control.
-
Equilibrium: Incubate the plate at 4°C for a sufficient time (e.g., 16-20 hours) to reach binding equilibrium.
-
Separation of bound and free ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) assay or filter binding assays.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.
Protocol 2: In Vitro Androgen-Responsive Reporter Gene Assay
This protocol outlines a method to determine the antiandrogenic activity of this compound by measuring its effect on androgen-induced reporter gene expression.
Materials:
-
This compound
-
Androgen-responsive cell line (e.g., LNCaP, VCaP)
-
Reporter plasmid containing an androgen-response element (ARE) driving a reporter gene (e.g., luciferase)
-
Internal control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Androgen (e.g., DHT or R1881)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the androgen-responsive cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the ARE-reporter plasmid and the internal control plasmid using a suitable transfection reagent.
-
Hormone Deprivation: After transfection, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treatment: Treat the cells with a fixed concentration of an androgen (e.g., DHT) in the presence of increasing concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the reporter enzymes.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's instructions for both the experimental and internal control reporters.
-
Data Analysis: Normalize the experimental reporter activity to the internal control reporter activity. Plot the normalized reporter activity against the concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
References
How to minimize RU 58642 systemic absorption in topical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the systemic absorption of RU 58642 in topical studies. This compound is a potent nonsteroidal antiandrogen that has been investigated for topical applications.[1][2][3] Minimizing systemic absorption is crucial to reduce potential side effects and ensure the drug's action is localized to the target tissue.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its systemic absorption important?
A1: this compound is a nonsteroidal antiandrogen with high affinity and selectivity for the androgen receptor.[1][2][3] It was initially investigated for the topical treatment of androgen-dependent conditions like androgenetic alopecia.[1][2] When a drug is applied topically, the goal is often to have a localized effect.[7] Systemic absorption, where the drug enters the bloodstream, can lead to undesirable side effects in non-target organs.[5][8] Therefore, minimizing systemic absorption of this compound is critical to enhance its safety profile for topical applications.
Q2: What are the key factors that influence the systemic absorption of topically applied this compound?
A2: Several factors can influence the extent of systemic absorption. These can be broadly categorized as:
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Drug Properties: Molecular weight, lipophilicity (fat solubility), and solubility of this compound.[6][9] Generally, smaller, more lipophilic molecules penetrate the skin more easily.[9][10]
-
Skin Barrier Function: The condition of the skin is a critical factor. The outermost layer, the stratum corneum, is the primary barrier.[6] Damaged or diseased skin, as well as factors like age and hydration level, can increase drug absorption.[4][9]
-
Formulation Factors: The composition of the vehicle (cream, gel, ointment, etc.) in which this compound is dissolved or suspended plays a significant role.[9][10] The choice of excipients can either enhance or reduce skin penetration.
Q3: How can the formulation of this compound be optimized to reduce systemic absorption?
A3: Formulation optimization is a key strategy. Here are some approaches:
-
Vehicle Selection: The choice of vehicle can influence drug partitioning and release. For instance, a vehicle in which the drug is highly soluble may reduce its tendency to partition into the skin.
-
Use of Excipients: Certain excipients can be included to modify drug delivery. For example, incorporating polymers that form a film on the skin can control the release of the drug.
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Prodrug Approach: A structurally related compound, RU 58841, has been studied as a myristate prodrug to enhance its topical delivery.[11] A similar approach could be considered for this compound, where the prodrug has a higher affinity for the skin layers but is less readily absorbed systemically.
-
Nanocarriers: Encapsulating this compound in nanocarriers like liposomes or nanoparticles can help localize the drug in the upper layers of the skin and provide a sustained release, thereby reducing systemic absorption.[12]
Q4: What are the standard in vitro and in vivo models to assess the systemic absorption of topical this compound?
A4:
-
In Vitro Models: The most common in vitro model is the Franz diffusion cell. This uses excised human or animal skin to measure the permeation of the drug from a topical formulation into a receptor fluid that mimics the bloodstream.
-
In Vivo Models: Animal models, such as rats or hamsters, are used to assess the pharmacokinetic profile of this compound after topical application.[3][13][14] This involves measuring the concentration of the drug in the blood over time to determine the extent of systemic absorption.
Troubleshooting Guides
Issue 1: High variability in in vitro skin permeation results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Skin Samples | 1. Ensure consistent skin source (e.g., specific anatomical site from donors of a similar age). 2. Measure and record the thickness of each skin sample to account for variations. 3. Visually inspect skin for any defects before mounting in the Franz diffusion cell. |
| Air Bubbles in Franz Cell | 1. Carefully fill the receptor chamber to avoid trapping air bubbles beneath the skin sample. 2. Gently tilt and tap the cell to dislodge any bubbles. 3. Use a degassed receptor fluid. |
| Inconsistent Dosing | 1. Use a positive displacement pipette to apply a precise and consistent amount of the formulation to each skin sample. 2. Ensure the formulation is spread evenly over the defined application area. |
Issue 2: Unexpectedly high plasma concentrations of this compound in in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Compromised Skin Barrier in Animals | 1. Carefully inspect the application site on each animal for any pre-existing scratches or irritation. 2. Avoid any shaving or hair removal methods that could damage the skin barrier immediately before application. |
| Occlusion of the Application Site | 1. Occlusion (covering the application site) can significantly increase absorption.[5] If not part of the study design, ensure animals cannot lick or cover the application site (e.g., use of a collar). 2. If occlusion is intentional, ensure it is applied consistently across all animals. |
| Formulation Instability | 1. Verify the stability of the this compound formulation under the experimental conditions. 2. Changes in the formulation over time could alter drug release and absorption characteristics. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound from different topical formulations through excised skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 2% w/v oleth-20) as the receptor fluid
-
This compound formulations
-
Positive displacement pipette
-
HPLC or LC-MS/MS for analysis
Methodology:
-
Prepare the excised skin by removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes in a circulating water bath maintained at 32°C.
-
Apply a precise amount (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment.
-
Replace the withdrawn volume with fresh receptor fluid.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
At the end of the experiment, dismount the skin, and analyze the drug content in the different skin layers and the remaining formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration profile of this compound following topical application.
Materials:
-
Sprague-Dawley rats
-
This compound formulation
-
Electric clippers
-
Topical dose application apparatus
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Acclimatize the rats to the study conditions for at least 3 days.
-
One day before the study, carefully clip the hair from the dorsal back region of the rats.
-
On the day of the study, apply a precise dose of the this compound formulation to the clipped area.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the extent of systemic absorption.
Quantitative Data
Table 1: Hypothetical In Vitro Skin Permeation of this compound from Different Formulations
| Formulation Vehicle | This compound Concentration (%) | Cumulative Amount Permeated at 24h (µg/cm²) | Flux (µg/cm²/h) |
| Ethanol:Propylene Glycol (70:30) | 2 | 15.8 | 0.66 |
| Hydrophilic Cream (O/W) | 2 | 8.2 | 0.34 |
| Lipophilic Ointment (W/O) | 2 | 12.5 | 0.52 |
| Hydrogel | 2 | 5.1 | 0.21 |
| Liposomal Formulation | 2 | 2.3 | 0.10 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for minimizing systemic absorption.
Caption: Factors influencing topical drug absorption.
References
- 1. RU-58642 - Wikipedia [en.wikipedia.org]
- 2. RU-58642 [medbox.iiab.me]
- 3. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. allucent.com [allucent.com]
- 6. Drug Absorption Through The Skin - Arms Acres [armsacres.com]
- 7. How the study of the biological activities of antiandrogens can be oriented towards the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimizing systemic absorption of topically administered ophthalmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Absorption Through The Skin: Explained [leorabh.com]
- 10. scielo.br [scielo.br]
- 11. RU-58841 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. RU 58841, a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of RU 58642 from suppliers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of RU 58642 purchased from various suppliers. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal anti-androgen (NSAA) that exhibits high and specific affinity for the androgen receptor (AR).[1][2] Its primary mechanism of action is to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-dependent genes.
Q2: We are observing inconsistent results in our experiments with a new batch of this compound. What could be the cause?
A2: Inconsistent results with a new batch of a small molecule like this compound can stem from several factors related to batch-to-batch variability. These can include:
-
Purity: The percentage of the active compound may differ between batches.
-
Impurities: The presence of inactive, partially active, or even antagonistic impurities can significantly alter the net biological effect.
-
Solubility and Stability: Variations in the physical properties of the compound from different synthesis batches can affect its solubility and stability in experimental media.
-
Compound Integrity: Improper storage or handling can lead to degradation of the compound.
Q3: How can we assess the quality and activity of a new batch of this compound?
A3: To ensure the reliability of your experimental results, it is crucial to perform in-house quality control on each new batch of this compound. This should involve both analytical and biological validation:
-
Analytical Validation: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the purity of the compound and identify any potential impurities.[3][4]
-
Biological Validation: An in vitro bioassay, such as an androgen receptor (AR) reporter assay, is essential to confirm the biological activity and potency of the new batch.[5][6][7]
Troubleshooting Guide
Issue 1: Reduced or No Antagonistic Activity of this compound
If a new batch of this compound shows reduced or no antagonistic activity in your assay (e.g., fails to inhibit androgen-induced reporter gene expression), consider the following troubleshooting steps:
-
Step 1: Verify Compound Identity and Purity.
-
Action: Perform HPLC and LC-MS analysis on the new batch to confirm its chemical identity and assess its purity. Compare the results with the supplier's certificate of analysis and, if available, with a previously validated batch.
-
Rationale: The compound may be impure or not the correct molecule.
-
-
Step 2: Assess Biological Activity with a Dose-Response Curve.
-
Action: Conduct an AR reporter assay using a wide range of this compound concentrations to generate a dose-response curve.
-
Rationale: This will determine the IC50 (half-maximal inhibitory concentration) of the new batch and provide a quantitative measure of its potency. A significant shift in the IC50 compared to a reference batch indicates a difference in activity.
-
-
Step 3: Check for Compound Degradation.
-
Action: Review your storage and handling procedures. This compound should be stored under the recommended conditions (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions.
-
Rationale: Improper storage can lead to degradation of the compound, resulting in loss of activity.
-
Issue 2: Increased Variability in Experimental Replicates
High variability between replicate wells or experiments can be caused by issues with the compound's solubility or the presence of particulates.
-
Step 1: Evaluate Compound Solubility.
-
Action: Visually inspect the stock solution and the final dilutions in your assay medium for any precipitation or cloudiness. Determine the solubility of the new batch in your experimental solvent.
-
Rationale: Poorly soluble compound will not be evenly distributed in the assay wells, leading to high variability.
-
-
Step 2: Filter Sterilize Stock Solutions.
-
Action: After dissolving the compound, filter the stock solution through a 0.22 µm syringe filter.
-
Rationale: This will remove any insoluble particulates that could interfere with the assay.
-
Data Presentation: Hypothetical Batch Comparison
The following table presents hypothetical data from the analysis of three different batches of this compound to illustrate potential variability.
| Parameter | Batch A (Reference) | Batch B | Batch C | Method |
| Purity (by HPLC) | 99.5% | 95.2% | 98.9% | HPLC-UV |
| Major Impurity (by LC-MS) | Not Detected | 3.8% (inactive isomer) | 0.8% (unknown) | LC-MS |
| IC50 in AR Reporter Assay | 15 nM | 55 nM | 18 nM | Luciferase Reporter Assay |
| Solubility in DMSO | >10 mM | >10 mM | 5 mM | Visual Inspection |
Interpretation:
-
Batch B shows lower purity and a significantly higher IC50, suggesting reduced potency likely due to the presence of an inactive isomer.
-
Batch C has good purity and potency but exhibits lower solubility, which might lead to variability in experiments if not handled correctly.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN. Dilute to a final concentration of 50 µg/mL in the mobile phase.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Biological Activity Assessment using an Androgen Receptor (AR) Reporter Assay
This protocol describes a luciferase-based reporter assay to determine the antagonistic activity of this compound.
Materials:
-
A human cell line expressing the androgen receptor (e.g., PC-3 or LNCaP)
-
An AR-responsive luciferase reporter plasmid (e.g., MMTV-Luc)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
This compound samples (reference and new batch)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing a constant concentration of DHT (e.g., 1 nM, the EC50 for DHT-induced reporter activity).
-
Add varying concentrations of this compound (e.g., from 1 pM to 10 µM) to the wells. Include a vehicle control (DMSO) and a DHT-only control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a new batch of this compound.
Caption: A logical diagram for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RU-58642 - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected agonist activity of RU 58642 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected agonist activity of RU 58642 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonsteroidal antiandrogen (NSAA) that acts as a competitive antagonist of the androgen receptor (AR).[1][2][3] It exhibits a high affinity and selectivity for the AR, thereby blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT) and inhibiting their biological effects.[1][2]
Q2: Is agonist activity expected from this compound?
Typically, no. This compound is characterized as a potent antiandrogen.[2] However, some compounds in the same class of nonsteroidal antiandrogens have been reported to exhibit partial agonist activity under certain experimental conditions, such as in the presence of specific coactivators or in cells with mutated androgen receptors.
Q3: What could cause the observation of agonist activity with this compound at high concentrations?
Several factors could contribute to this unexpected finding:
-
Presence of Coactivators: High concentrations of this compound might promote an alternative conformation of the androgen receptor that facilitates the recruitment of coactivators, such as ARA70, leading to transcriptional activation. This phenomenon has been observed with other antiandrogens.
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to a signaling cascade that mimics an agonist response.
-
Receptor Mutations: The cell line used in the experiment may harbor mutations in the androgen receptor that alter its response to ligands. Some AR mutations are known to convert antagonists into agonists.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, solvent effects, or interactions with components of the cell culture media could lead to misleading results.
Troubleshooting Guides
Issue: Observation of a dose-dependent increase in reporter gene expression in the presence of high concentrations of this compound.
Possible Cause 1: Coactivator-mediated agonism.
-
Troubleshooting Steps:
-
Quantify Coactivator Expression: Determine the expression levels of key AR coactivators (e.g., ARA70, SRC-1) in your cell line using qPCR or Western blotting.
-
Coactivator Knockdown: Use siRNA or shRNA to knockdown the expression of highly expressed coactivators and repeat the dose-response experiment with this compound. A reduction or elimination of the agonist activity would suggest coactivator involvement.
-
FRET/BRET Assays: Perform Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) assays to directly measure the interaction between the AR and coactivators in the presence of varying concentrations of this compound.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Steps:
-
Receptor Selectivity Profiling: Test this compound against a panel of other nuclear receptors and cell surface receptors to identify potential off-target interactions at high concentrations.
-
Use of a Structurally Unrelated Antagonist: Compare the effects of high concentrations of this compound with another potent, structurally distinct androgen receptor antagonist. If the agonist effect is unique to this compound, it may point towards an off-target mechanism.
-
Possible Cause 3: Androgen receptor mutation.
-
Troubleshooting Steps:
-
Sequence the Androgen Receptor: Sequence the ligand-binding domain of the androgen receptor in your cell line to check for known mutations that can alter ligand pharmacology.
-
Use a Different Cell Line: Repeat the experiment in a different cell line with a well-characterized wild-type androgen receptor (e.g., LNCaP, VCaP).
-
Possible Cause 4: Experimental artifact.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the wells with high concentrations of this compound for any signs of compound precipitation. Use a solubility assay to determine the effective concentration in your experimental media.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is not causing any cellular toxicity or reporter gene activation on its own.
-
Media Component Interaction: Test for potential interactions of this compound with components of your cell culture medium, such as phenol red, which is known to have weak estrogenic activity.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Androgen Receptor | High Affinity | [2] |
| Functional Activity | ||
| In vitro | Potent Antiandrogen | [2] |
| In vivo | Potent Antiandrogen | [2] |
Experimental Protocols
Protocol 1: Androgen Receptor Reporter Gene Assay
This protocol is designed to assess the agonist and antagonist activity of this compound on the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Reporter plasmid containing an androgen-responsive element driving a luciferase gene (e.g., pGL3-ARE-luc)
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT)
-
Luciferase assay reagent
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete medium and incubate for 24 hours.
-
Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Deprivation: After 24 hours of transfection, replace the medium with a medium containing charcoal-stripped FBS to remove endogenous androgens.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with a serial dilution of this compound (e.g., 10^-12 M to 10^-5 M) for 24 hours. Include a positive control (DHT, 10^-9 M) and a vehicle control (DMSO).
-
Antagonist Mode: Co-treat the cells with a fixed concentration of DHT (e.g., 10^-9 M) and a serial dilution of this compound (e.g., 10^-12 M to 10^-5 M) for 24 hours.
-
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curves to determine EC50 (for agonist activity) or IC50 (for antagonist activity).
Mandatory Visualizations
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Troubleshooting.
References
- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotion of agonist activity of antiandrogens by the androgen receptor coactivator, ARA70, in human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to androgen receptor signaling inhibition does not necessitate development of neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Local Skin Irritation from RU 58642 Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering local skin irritation during experiments with topical RU 58642 formulations. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Initial Assessment of Skin Irritation
Question: We are observing erythema and mild edema at the application site in our animal models treated with a topical this compound formulation. How should we proceed with troubleshooting?
Answer: The first step is to systematically determine the causative agent of the observed skin irritation. The irritation can stem from the active pharmaceutical ingredient (API), this compound, or one or more excipients in your formulation. It is also possible that the irritation is a result of the combination of the API and the vehicle.
A logical workflow for troubleshooting is outlined below.
Reformulation Strategies
Question: We have identified an excipient in our vehicle as the primary cause of skin irritation. What are our options for reformulation?
Answer: When an excipient is identified as the irritant, the primary strategy is substitution. Common problematic excipients include certain preservatives, penetration enhancers, and surfactants.[1][2][3][4][5]
| Problematic Excipient Category | Examples | Potential Alternatives |
| Preservatives | Parabens, Formaldehyde-releasers | Phenoxyethanol, Potassium Sorbate, Sodium Benzoate |
| Solvents/Penetration Enhancers | High concentrations of Ethanol, Propylene Glycol | Glycerin, Transcutol®, Oleic Acid (at low concentrations) |
| Surfactants/Emulsifiers | Sodium Lauryl Sulfate (SLS) | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 80), Lecithin |
Experimental Protocol: Comparative Irritation Study of Alternative Vehicles
This protocol is designed to compare the irritation potential of reformulated vehicles.
-
Animal Model: Utilize a relevant animal model (e.g., rabbits or guinea pigs) with ethical approval.
-
Test Groups:
-
Group 1: Original irritating vehicle (Positive Control)
-
Group 2: Reformulated Vehicle 1
-
Group 3: Reformulated Vehicle 2
-
Group 4: Saline (Negative Control)
-
-
Application: Apply a standardized amount (e.g., 0.5 mL) of each test article to a shaved area on the back of each animal. The application site should be occluded with a patch.
-
Observation Period: Observe the application sites at 24, 48, and 72 hours post-application.
-
Scoring: Score erythema and edema according to a standardized scale (e.g., Draize scale).
-
Data Analysis: Compare the mean irritation scores for each reformulated vehicle to the positive and negative controls.
Question: What if this compound itself is causing the skin irritation?
Answer: If the API is the irritant, several strategies can be employed:
-
Concentration Reduction: Determine the minimal effective concentration of this compound to reduce the irritant load.
-
Inclusion of Anti-inflammatory Agents: Incorporate soothing or anti-inflammatory agents into the formulation. Examples include bisabolol, allantoin, or low-dose topical corticosteroids (if appropriate for the experimental design).[6][7][8][9]
-
Vehicle Optimization: Modify the vehicle to control the release and penetration of this compound, potentially reducing its concentration in the viable epidermis at any given time.[10]
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in topical formulations?
This compound is a potent non-steroidal antiandrogen.[11][12] It has a high affinity for the androgen receptor and has been investigated for topical application in androgen-dependent conditions like androgenetic alopecia.[12][13]
2. What are the common signs of local skin irritation?
Common signs include erythema (redness), edema (swelling), pruritus (itching), and in more severe cases, papules, vesicles, or scaling at the site of application.
3. Which excipients are most commonly associated with skin irritation?
Excipients such as propylene glycol, certain preservatives (parabens, formaldehyde-releasers), fragrances, and some surfactants are frequently implicated in both irritant and allergic contact dermatitis.[1][2][3][4][5]
4. How can we quantitatively assess skin irritation?
Skin irritation can be quantitatively assessed using several methods:
| Method | Description | Endpoint |
| Visual Scoring (e.g., Draize Test) | Trained observers score erythema and edema on a numerical scale. | Mean irritation score. |
| Transepidermal Water Loss (TEWL) | Measures the rate of water evaporation from the skin, indicating barrier disruption. | Increased TEWL value.[2][3] |
| Chromametry | Measures changes in skin color to quantify redness. | Change in a* value (redness).[10] |
| In Vitro 3D Skin Models (e.g., EpiSkin™, EpiDerm™) | Reconstituted human epidermis models are treated with the test substance. | Cell viability (MTT assay), release of inflammatory mediators (e.g., IL-1α).[14][15][16] |
5. What signaling pathways are involved in chemically-induced skin irritation?
Chemically-induced skin irritation involves complex inflammatory cascades. Key signaling pathways include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[17] These pathways lead to the production of pro-inflammatory cytokines and chemokines.
6. Can we perform in vitro testing to screen for irritation potential before animal studies?
Yes, in vitro testing using reconstructed human epidermis (RhE) models is a well-established method for screening the irritation potential of topical formulations and is recognized by regulatory agencies.[15][18][19] These tests can help in the early identification of irritant formulations and guide the selection of lead candidates for further development.
Experimental Protocol: In Vitro Skin Irritation Test using Reconstructed Human Epidermis
-
Model: Use a commercially available RhE model (e.g., EpiDerm™).
-
Test Articles:
-
This compound formulation
-
Vehicle alone
-
Positive Control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative Control (e.g., Phosphate-Buffered Saline)
-
-
Application: Apply a small, standardized amount of each test article to the surface of the tissue culture.
-
Incubation: Incubate for a defined period (e.g., 60 minutes).
-
Viability Assay (MTT): After incubation and rinsing, assess cell viability by measuring the conversion of MTT to formazan.
-
Interpretation: A reduction in cell viability below a certain threshold (typically 50%) compared to the negative control indicates irritation potential.
| Test Article | Mean Tissue Viability (%) | Classification |
| Negative Control | 100% | Non-Irritant |
| Positive Control | 25% | Irritant |
| This compound Formulation A | 78% | Non-Irritant |
| This compound Formulation B | 45% | Irritant |
| Vehicle for Formulation B | 48% | Irritant |
This data suggests that Formulation B is an irritant, and the irritation is likely due to the vehicle.
References
- 1. Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of formulation excipients on skin barrier functions: A review - Int J Pharm Chem Anal [ijpca.org]
- 3. Effects of Formulation Excipients on Skin Barrier Function in Creams Used in Pediatric Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approach to allergic contact dermatitis caused by topical medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocrehes.com [jocrehes.com]
- 6. droracle.ai [droracle.ai]
- 7. Diagnosis and Management of Contact Dermatitis | AAFP [aafp.org]
- 8. Contact Dermatitis | Symptoms, Treatment & Management [aaaai.org]
- 9. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Skin irritation in transdermal drug delivery systems: a strategy for its reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RU-58642 - Wikipedia [en.wikipedia.org]
- 13. RU-58642 [medbox.iiab.me]
- 14. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 15. episkin.com [episkin.com]
- 16. In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications [dermatoljournal.com]
- 17. dovepress.com [dovepress.com]
- 18. criver.com [criver.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Comparative Analysis of the Antiandrogenic Potency of RU 58642, Bicalutamide, and Flutamide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of three nonsteroidal antiandrogens: RU 58642, bicalutamide, and flutamide. This analysis is supported by experimental data on androgen receptor binding affinities and in vivo efficacy, accompanied by detailed experimental methodologies and visual representations of the underlying biological pathways.
Executive Summary
Data Presentation
Table 1: In Vitro Androgen Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound, bicalutamide, and hydroxyflutamide (the active metabolite of flutamide) to the androgen receptor. Lower IC50 and Ki values indicate a higher binding affinity.
| Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |
| This compound | Not explicitly found | Not explicitly found | 46[1] |
| Bicalutamide | 159 - 243[2][3] | 19 - 64[4] | 1.8[1] |
| Hydroxyflutamide | 700[5][6] | 55 - 205[7] | 0.8[1] |
Relative Binding Affinity (RBA) is expressed as a percentage relative to a reference androgen (e.g., testosterone or metribolone), where the reference is 100%.
Table 2: In Vivo Antiandrogenic Potency
This table presents the in vivo potency of the three antiandrogens, primarily assessed by their ability to inhibit testosterone-induced prostate weight gain in rats.
| Compound | Route of Administration | Potency Relative to Flutamide and Bicalutamide | Key Findings |
| This compound | Oral & Subcutaneous | 3-30 times more potent (oral), 3-100 times more potent (subcutaneous)[8] | Induces a significant decrease in prostate weight at doses as low as 0.3 mg/kg.[8] |
| Bicalutamide | Oral | More potent than flutamide | Exhibits greater potency in reducing seminal vesicle and ventral prostate weights compared to flutamide.[9] |
| Flutamide | Oral | Less potent than bicalutamide and this compound | Requires conversion to its active metabolite, hydroxyflutamide, for its antiandrogenic effect.[10][11] |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
A detailed protocol for determining the in vitro binding affinity of compounds to the androgen receptor is outlined below. This method is based on the principle of competitive displacement of a radiolabeled androgen from the receptor by the test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of androgen receptors)
-
[3H]-R1881 (a synthetic, high-affinity radiolabeled androgen)
-
Test compounds (this compound, bicalutamide, flutamide) at various concentrations
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents: Prepare the TEDG buffer and HAP slurry according to standard laboratory procedures.
-
Assay Setup: In microcentrifuge tubes, add a fixed concentration of [3H]-R1881 and varying concentrations of the unlabeled test compound.
-
Incubation: Add the rat prostate cytosol to each tube. Incubate the mixture overnight at 4°C to allow for competitive binding to the androgen receptor.
-
Separation of Bound and Unbound Ligand: Add the HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP, and discard the supernatant containing the unbound ligand.
-
Washing: Wash the HAP pellets with buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation cocktail to each tube and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [3H]-R1881 is inversely proportional to the concentration of the test compound. The IC50 value is calculated as the concentration of the test compound that displaces 50% of the bound radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
For a more detailed protocol, refer to the "Protocol for Androgen Receptor Competitive Binding Assay" provided by the ICCVAM.[12]
In Vivo Antiandrogen Prostate Weight Reduction Assay
This in vivo assay evaluates the ability of an antiandrogen to antagonize the trophic effect of androgens on the prostate gland in a rodent model.
Objective: To assess the in vivo potency of an antiandrogen by measuring its ability to inhibit testosterone-induced prostate growth in castrated rats.
Animal Model: Immature, castrated male Sprague-Dawley or Wistar rats.
Procedure:
-
Animal Preparation: Male rats are castrated to remove the endogenous source of androgens.
-
Treatment Groups: The animals are divided into several groups:
-
Vehicle control (castrated, no treatment)
-
Testosterone-treated control (castrated, treated with a testosterone derivative like testosterone propionate to stimulate prostate growth)
-
Test compound groups (castrated, treated with testosterone propionate and varying doses of the antiandrogen being tested)
-
-
Dosing: The test compounds (this compound, bicalutamide, or flutamide) are administered orally or subcutaneously for a specified period (e.g., 7 days).
-
Necropsy and Organ Weight Measurement: At the end of the treatment period, the animals are euthanized. The ventral prostate and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The ability of the antiandrogen to inhibit the testosterone-induced increase in prostate and seminal vesicle weight is calculated. The dose required to achieve a certain level of inhibition (e.g., 50% inhibition) is used as a measure of in vivo potency.
Mandatory Visualization
Androgen Receptor Signaling Pathway and Point of Inhibition
The following diagram illustrates the general mechanism of androgen receptor activation and the point at which nonsteroidal antiandrogens like this compound, bicalutamide, and flutamide exert their inhibitory effect.
Caption: Mechanism of androgen receptor activation and competitive inhibition by nonsteroidal antiandrogens.
Experimental Workflow for In Vivo Potency Assessment
The following diagram outlines the key steps in the experimental workflow for assessing the in vivo potency of antiandrogens.
References
- 1. RU-58642 [medbox.iiab.me]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Androgen Receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydroxyflutamide - Wikipedia [en.wikipedia.org]
- 7. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
RU 58642: A Comparative Analysis of its Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
RU 58642 is a non-steroidal anti-androgen known for its high affinity and selectivity for the androgen receptor (AR).[1] This characteristic makes it a valuable tool in research and a potential candidate for androgen-dependent disorders. However, a comprehensive understanding of its interaction with other steroid receptors is crucial for accurate experimental design and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other key steroid receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinity
The relative binding affinity (RBA) of this compound for various steroid receptors was determined using competitive binding assays. The data, summarized in the table below, clearly demonstrates the compound's high selectivity for the androgen receptor.
| Compound | Androgen Receptor (AR) | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | 46% | <0.1% | <0.1% | <0.1% | <0.1% |
| Testosterone | 100% | - | - | - | - |
| Estradiol | - | 100% | - | - | - |
| Progesterone | - | - | 100% | - | - |
| Dexamethasone | - | - | - | 100% | - |
| Aldosterone | - | - | - | - | 100% |
Reference ligands (100%) were testosterone for the AR, estradiol for the ER, progesterone for the PR, dexamethasone for the GR, and aldosterone for the MR.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the binding affinity of a compound to a specific receptor.
Preparation of Cytosol
-
Tissue Homogenization: Target tissues (e.g., rat prostate for AR, uterus for ER and PR) are excised and homogenized in a cold buffer solution (e.g., Tris-HCl buffer with protease inhibitors).
-
Centrifugation: The homogenate is subjected to ultracentrifugation to separate the cytosolic fraction, which contains the soluble steroid receptors, from other cellular components.[2] The resulting supernatant is the cytosol preparation.
Competitive Binding Assay
-
Incubation: Aliquots of the cytosol preparation are incubated with a constant concentration of a radiolabeled steroid (e.g., [³H]-testosterone for AR) and varying concentrations of the unlabeled competitor compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the following formula:
RBA = (IC50 of reference compound / IC50 of test compound) x 100%
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the general signaling pathways of the steroid receptors.
Caption: Experimental workflow for determining receptor binding affinity.
Caption: General steroid receptor signaling pathway.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly selective ligand for the androgen receptor, with negligible cross-reactivity for the estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors at the tested concentrations. This high specificity underscores its utility as a research tool for investigating androgen receptor signaling and as a promising candidate for the development of targeted therapies for androgen-related pathologies. The detailed experimental protocol and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field.
References
A Comparative Analysis of RU 58642 and Finasteride on Scalp Dihydrotestosterone (DHT) Levels
For researchers and professionals in the field of drug development for androgenetic alopecia, understanding the distinct mechanisms and effects of different therapeutic compounds is paramount. This guide provides a comparative study of two notable compounds, RU 58642 and finasteride, with a specific focus on their impact on scalp dihydrotestosterone (DHT) levels, a key factor in hair loss. While finasteride is an established and approved treatment, this compound remains an investigational compound with a different mode of action.
Comparative Data on Performance
The following table summarizes the key characteristics and effects of this compound and finasteride on scalp DHT. It is important to note the disparity in available quantitative data, particularly for this compound.
| Feature | This compound (also known as RU58841) | Finasteride |
| Mechanism of Action | A non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor. It directly blocks DHT from binding to hair follicle receptors.[1] | A 5-alpha reductase inhibitor that blocks the conversion of testosterone to DHT.[2][3][4][5] |
| Effect on Scalp DHT Levels | No direct quantitative data available from human studies on the reduction of scalp DHT concentration. Its mechanism suggests it does not lower DHT levels but rather prevents its action. A study on macaques indicated no change in systemic DHT levels.[1] | Oral: Decreases scalp DHT by approximately 60-70%.[2] Topical: Can decrease scalp DHT by approximately 50-75%, depending on the concentration and application frequency.[6][7][8][9] |
| Systemic DHT Reduction | Animal studies suggest minimal to no systemic DHT reduction with topical application.[1] | Oral: Significantly reduces serum DHT levels by up to 70%.[2] Topical: Can lead to some systemic absorption and a reduction in serum DHT, although typically to a lesser extent than oral administration.[8][10] |
| Clinical Development Status | Investigational compound; not approved by the FDA for any medical use.[11] | FDA-approved for the treatment of androgenetic alopecia (oral formulation).[11] |
Experimental Protocols
The quantification of scalp DHT levels is a critical component of clinical trials for androgenetic alopecia treatments. The following outlines a typical experimental protocol for such a study, based on methodologies reported in clinical trials of finasteride.
Scalp Biopsy and DHT Measurement
A common method for determining the concentration of DHT in the scalp involves the following steps:
-
Subject Selection: A cohort of healthy male subjects with androgenetic alopecia is recruited.
-
Baseline Measurement: Prior to treatment, a baseline scalp biopsy is taken from an area of active hair loss.
-
Biopsy Procedure:
-
Treatment Administration: Subjects are randomly assigned to receive either the investigational compound (e.g., topical this compound or topical/oral finasteride) or a placebo over a defined period.
-
Follow-up Biopsy: After the treatment period, a second biopsy is taken from a site adjacent to the initial biopsy location.
-
Tissue Processing and Analysis:
-
The scalp biopsy samples are weighed and homogenized.
-
Androgens, including DHT, are extracted from the homogenized tissue using organic solvents.
-
The extracted androgens are then quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS), which provide sensitive and specific measurements of DHT concentration.
-
-
Data Analysis: The percentage change in scalp DHT concentration from baseline to the end of the treatment period is calculated for each subject and compared between the active treatment and placebo groups.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a comparative study on scalp DHT levels.
Caption: Distinct signaling pathways of Finasteride and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical Finasteride for Hair Loss: How Well Does It Work? [healthline.com]
- 7. michelegreenmd.com [michelegreenmd.com]
- 8. ishrs-htforum.org [ishrs-htforum.org]
- 9. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU-58841 - Wikipedia [en.wikipedia.org]
- 12. Nisim Scandinavia AS [nisim.no]
- 13. Scalp biopsy technique for the hair surgeon | Hair Transplant Forum International [ishrs-htforum.org]
- 14. Clinical pearl: Punch biopsy technique for alopecias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of the scalp biopsy in the evaluation of alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hims.com [hims.com]
Comparative Analysis of Androgen Receptor Downstream Target Modulation by RU 58642 and Other Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
RU 58642 is recognized as a potent and selective non-steroidal antiandrogen.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of androgens to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-responsive genes. Studies have demonstrated its significant efficacy in reducing prostate weight in animal models, surpassing the potency of other antiandrogens like flutamide, nilutamide, and bicalutamide.[3]
Comparison of Antiandrogen Effects on AR and Downstream Targets
To provide a framework for understanding the potential effects of this compound, we present data from a systematic comparison of other antiandrogens, including bicalutamide, enzalutamide, apalutamide, and darolutamide, on the protein expression of AR and its well-established downstream target, Prostate-Specific Antigen (PSA).
Quantitative Data Summary
The following table summarizes the effects of various antiandrogens on AR and PSA protein levels in androgen-sensitive prostate cancer cell lines (LNCaP and LAPC4) as determined by Western blot analysis. The data is derived from a study by Siciliano et al., 2021, where cells were treated with 10 µM of the respective antiandrogens for 72 hours.
| Compound | Cell Line | Effect on AR Protein Level | Effect on PSA Protein Level | Reference |
| Bicalutamide | LNCaP, LAPC4 | Reduction | Significant Reduction | [4][5][6] |
| Enzalutamide | LNCaP, LAPC4 | Reduction | Significant Reduction | [4][5][6] |
| Apalutamide | LNCaP, LAPC4 | Reduction | Significant Reduction | [4][5][6] |
| Darolutamide | LNCaP, LAPC4 | Reduction | Significant Reduction | [4][5][6] |
| This compound | Expected Reduction | Expected Significant Reduction | Inferred |
Note: The effects of this compound are inferred based on its high potency as an AR antagonist. It is anticipated that this compound would lead to a reduction in both AR and PSA protein levels, similar to or greater than the other listed antiandrogens.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
The following is a detailed methodology for performing a Western blot analysis to assess the effects of antiandrogens on AR and its downstream targets, adapted from the procedures described by Siciliano et al., 2021.[4][5][6]
Cell Culture and Treatment
-
Cell Lines: Androgen-sensitive human prostate cancer cell lines LNCaP or LAPC4 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells are typically starved in a phenol red-free RPMI medium containing charcoal-stripped FBS (CSS) for 24-48 hours to reduce baseline androgen levels.
-
Antiandrogen Treatment: Cells are then treated with the desired concentrations of antiandrogens (e.g., 10 µM this compound, bicalutamide, enzalutamide) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Cell lysates are scraped and collected, followed by centrifugation to pellet cell debris.
-
Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Protein lysates are mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) per lane are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-AR, anti-PSA, anti-TMPRSS2, anti-FKBP5) and a loading control (e.g., anti-GAPDH, anti-β-actin) diluted in the blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.
Conclusion
While direct experimental evidence from Western blot analyses for this compound's effect on AR downstream targets is lacking in the current body of scientific literature, its established high potency as an AR antagonist strongly suggests that it would effectively suppress the expression of AR-regulated genes such as PSA, TMPRSS2, and FKBP5. The provided comparative data for other antiandrogens and the detailed experimental protocol offer a valuable resource for researchers designing studies to investigate the molecular impact of this compound and other novel AR inhibitors. Further research employing techniques like Western blotting is crucial to fully elucidate the molecular profile of this compound and its potential therapeutic advantages.
References
- 1. RU-58642 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the specificity of RU 58642 for the androgen receptor
For researchers, scientists, and professionals in drug development, the quest for highly specific molecular probes and therapeutic candidates is paramount. RU 58642, a non-steroidal antiandrogen, has demonstrated remarkable specificity for the androgen receptor (AR), positioning it as a valuable tool in androgen-related research and a potential lead compound for drug discovery. This guide provides a comparative analysis of this compound's binding profile against other common androgens and antiandrogens, supported by experimental data and detailed protocols.
This compound exhibits a strong and selective affinity for the androgen receptor, a critical factor in its potent antiandrogenic effects[1][2]. Its unique chemical structure allows for high-affinity binding to the AR ligand-binding pocket, effectively blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). This specificity is crucial for minimizing off-target effects, a common challenge in steroid hormone receptor modulation.
Comparative Binding Affinity Analysis
To objectively evaluate the specificity of this compound, its binding affinity for the androgen receptor was compared to that of endogenous androgens (testosterone and DHT) and another non-steroidal antiandrogen, bicalutamide. Furthermore, the cross-reactivity of this compound with other steroid hormone receptors, including the estrogen receptor (ER), progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), was assessed.
The following table summarizes the binding affinity data. The affinity of this compound for the androgen receptor is presented as a Relative Binding Affinity (RBA), which provides a direct comparison to the natural ligand, testosterone. For the comparator molecules, a range of reported Ki and IC50 values are provided to reflect the variability observed across different experimental conditions.
| Compound | Receptor | Binding Affinity (RBA %) | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |
| This compound | Androgen Receptor (AR) | 46 [3] | Not Widely Reported | Not Widely Reported |
| Estrogen Receptor (ER) | < 0.1[3] | Not Applicable | Not Applicable | |
| Progesterone Receptor (PR) | < 0.1[3] | Not Applicable | Not Applicable | |
| Glucocorticoid Receptor (GR) | < 0.1[3] | Not Applicable | Not Applicable | |
| Mineralocorticoid Receptor (MR) | < 0.1[3] | Not Applicable | Not Applicable | |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 180[3] | 0.2 - 1.0 | 3.2 |
| Testosterone | Androgen Receptor (AR) | 100 (Reference)[3] | 0.4 - 2.0 | - |
| Bicalutamide | Androgen Receptor (AR) | 1.8[3] | ~35 | 160 - 243 |
-
RBA: Relative Binding Affinity, with testosterone set at 100%.
-
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
-
IC50: Half-maximal inhibitory concentration, the concentration of a ligand that displaces 50% of a radioligand from the receptor.
The data clearly illustrates the high specificity of this compound for the androgen receptor. With a Relative Binding Affinity of 46% compared to testosterone, it is a potent AR ligand[3]. More strikingly, its binding to other key steroid receptors is negligible (<0.1%), indicating a very low potential for off-target hormonal effects[3]. In contrast, while the natural androgens DHT and testosterone show high affinity for the AR, their broader steroid structures can lead to interactions with other receptors. Bicalutamide, a clinically used antiandrogen, displays a significantly lower RBA for the AR compared to this compound[3].
Experimental Protocols
The determination of binding affinity is typically performed using competitive radioligand binding assays. Below is a generalized protocol for such an assay to evaluate the binding of a test compound like this compound to the androgen receptor.
Protocol: Competitive Radioligand Binding Assay for the Androgen Receptor
1. Preparation of Receptor Source:
-
A source of androgen receptors is required. This can be a cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or a purified recombinant human androgen receptor.
-
The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain the cytosolic fraction containing the soluble receptors.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-R1881 (a synthetic androgen).
-
The receptor preparation.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) or a reference compound (e.g., unlabeled DHT).
-
-
Control wells are included for determining total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled reference compound).
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours to overnight).
4. Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the free radioligand. Common methods include:
-
Dextran-coated charcoal: Charcoal adsorbs the free radioligand, and the receptor-bound fraction is recovered by centrifugation.
-
Filter binding: The reaction mixture is passed through a filter that traps the receptor-ligand complex.
-
Scintillation Proximity Assay (SPA): This method uses scintillant-coated beads that emit light when a radiolabeled ligand is in close proximity (i.e., bound to the receptor attached to the bead), eliminating the need for a physical separation step.
-
5. Quantification:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding specificity of a compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Context
This compound acts as a competitive antagonist at the androgen receptor. The diagram below illustrates the canonical androgen signaling pathway and the point of intervention by this compound.
Caption: Androgen receptor signaling and this compound's mechanism.
References
RU 58642 Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Castration-Resistant Prostate Cancer
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the oncology sector now have access to a comprehensive comparison guide on the efficacy of RU 58642, a potent non-steroidal antiandrogen, in castration-resistant prostate cancer (CRPC) models. This guide provides a detailed analysis of this compound's performance against current standard-of-care treatments, enzalutamide and abiraterone, supported by preclinical data.
Castration-resistant prostate cancer presents a significant clinical challenge, as tumors continue to progress despite androgen deprivation therapy. The development of novel therapeutics with superior efficacy is therefore a critical area of research. This compound has emerged as a promising candidate, demonstrating significant potency in preclinical studies.
A key pharmacological study revealed that this compound is a potent antiandrogen with a strong and specific affinity for the androgen receptor (AR). In vivo studies in rats showed that this compound was significantly more effective at reducing prostate weight compared to other non-steroidal antiandrogens such as flutamide, nilutamide, and bicalutamide. Specifically, this compound was found to be 3-30 times more potent orally and 3-100 times more potent subcutaneously than the reference compounds.[1]
Comparative Efficacy in CRPC Models
To provide a clear comparison with existing CRPC therapies, this guide summarizes the preclinical efficacy of this compound alongside enzalutamide and abiraterone.
Table 1: Comparative Efficacy of this compound, Enzalutamide, and Abiraterone in Preclinical CRPC Models
| Compound | Model | Key Findings | Reference |
| This compound | Castrated, testosterone-supplemented rats | Significant decrease in prostate weight at 0.3 mg/kg. 3-30x more potent orally and 3-100x more potent subcutaneously than flutamide, nilutamide, and bicalutamide. | [1] |
| Enzalutamide | 22Rv1 xenografts | Synergistic induction of cuproptosis (copper-dependent cell death) when combined with copper ionophores, leading to reduced tumor volume. | [2] |
| LNCaP-derived enzalutamide-resistant cells | Knockdown of Rac1 enhanced the efficacy of enzalutamide in resistant xenograft tumors. | [3] | |
| Abiraterone | Animal models | Combined with prednisone, it enhanced biological activity and altered miR-221/222 target protein levels. | [4] |
Mechanism of Action and Signaling Pathways
This compound, as a pure antiandrogen, exerts its effect by competitively inhibiting the binding of androgens to the androgen receptor. This blockade of AR signaling is crucial in androgen-dependent and, to some extent, castration-resistant prostate cancer. The progression to CRPC often involves the reactivation of the AR signaling axis through various mechanisms, including AR overexpression, mutations, and the expression of constitutively active splice variants.[5][6]
The following diagram illustrates the androgen receptor signaling pathway and the points of intervention for antiandrogen therapies like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a typical experimental workflow for evaluating the in vivo efficacy of an antiandrogen like this compound.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent antiandrogen with the potential for significant therapeutic efficacy in castration-resistant prostate cancer. Its superior potency compared to earlier-generation antiandrogens warrants further investigation in CRPC models to fully elucidate its clinical potential. This guide provides a foundational comparison to aid researchers in the design of future studies and the development of next-generation therapies for CRPC.
References
- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Efficacy of abiraterone combined with prednisone in castration-resistant prostate cancer and its impact on miR-221/222 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor-dependent and -independent mechanisms driving prostate cancer progression: Opportunities for therapeutic targeting from multiple angles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance in castration-resistant prostate cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of RU 58642
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like RU 58642 is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, a potent non-steroidal antiandrogen. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Assessment and Classification
This compound is a research compound with a high affinity for the androgen receptor. While a specific Safety Data Sheet (SDS) is not publicly available, data from structurally and functionally similar non-steroidal antiandrogens such as bicalutamide, flutamide, and nilutamide indicate that this compound should be handled as a hazardous substance.
Inferred Hazardous Properties of this compound:
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Likely to be harmful or toxic if swallowed. | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][3][4][5][6][7] | Personnel who are pregnant or planning to become pregnant should avoid exposure. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3][4] | Use in a well-ventilated area, preferably a chemical fume hood.[8] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[3][4][9] | Prevent release to the environment. Do not dispose of down the drain.[9][10] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| PPE Item | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for this compound waste. The container must be compatible with the chemical and should have a secure screw-top cap.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker. The label should include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Reproductive Hazard"
-
The date accumulation started.
-
-
Segregation:
-
Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips).
-
Liquid Waste: Solutions containing this compound. Do not mix with other incompatible waste streams.
-
-
Container Management: Keep the waste container closed except when adding waste. Do not overfill the container; leave at least 10% headspace for expansion.
Storage of this compound Waste
Hazardous waste must be stored in a designated and controlled area pending disposal.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.
-
Segregation: Store this compound waste away from incompatible materials.
Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
Procedural Steps for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (typically 90 days), contact your institution's EHS office to arrange for a pickup.[12]
-
Documentation: Complete any required waste disposal forms provided by your EHS office.
-
Professional Disposal: The licensed waste disposal vendor will transport the waste for final disposal, which is typically high-temperature incineration.[4][10][13]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and processes for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision logic for segregating this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. guidechem.com [guidechem.com]
- 8. medkoo.com [medkoo.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. echemi.com [echemi.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Handling of RU 58642: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like RU 58642 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a nonsteroidal antiandrogen (NSAA) with high affinity for the androgen receptor, making it a valuable tool in scientific research.[1][2] Due to its potent biological activity, stringent adherence to safety protocols is necessary to minimize exposure and ensure personnel safety.
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, data for the structurally similar compound RU-58841, also an NSAA, provides a strong basis for safe handling procedures.[3][4] The following guidelines are based on best practices for handling potent active pharmaceutical ingredients and information derived from the RU-58841 MSDS.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Respiratory | NIOSH/MSHA-approved respirator | To be used to prevent inhalation of the compound, especially when handling powders or creating solutions.[4] |
| Hand | Chemical-resistant rubber gloves | Disposable gloves should be discarded after each use or immediately upon contamination.[4][5] |
| Eye | Chemical safety goggles | Provide a seal around the eyes to protect against splashes and airborne particles.[4] |
| Body | Fully fastened laboratory coat or disposable jumpsuit | Should not be worn outside the laboratory area. Contaminated clothing must be decontaminated or disposed of properly.[5] |
Operational Plan: From Handling to Disposal
A systematic approach to the entire workflow involving this compound is critical for safety and to maintain the integrity of the research.
-
Preparation : All handling of this compound, particularly of the solid compound, should be conducted in a designated area, such as a laboratory fume hood, to minimize inhalation exposure.[4] The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[5]
-
Weighing and Reconstitution : When weighing the powdered form of this compound, use an enclosure or a chemical fume hood to prevent dissemination of the powder. For reconstitution, add the solvent slowly to the vial to avoid splashing.
-
Experimental Use : When using solutions of this compound, wear all prescribed PPE. Use mechanical pipetting aids for all pipetting procedures.[5] Avoid the creation of aerosols.
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and copious amounts of water. Remove contaminated clothing.[4]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, bench paper, pipette tips, and vials. Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU-58642 - Wikipedia [en.wikipedia.org]
- 3. RU-58841 - Wikipedia [en.wikipedia.org]
- 4. cellagentech.com [cellagentech.com]
- 5. jefferson.edu [jefferson.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
